N-Biphenyl-2-yl-2-chloro-acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-chloro-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-10-14(17)16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDDKTKNLZLTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360581 | |
| Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23088-28-0 | |
| Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physicochemical properties of N-Biphenyl-2-yl-2-chloro-acetamide
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of N-Biphenyl-2-yl-2-chloro-acetamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Physicochemical Properties
Detailed experimental data for this compound is limited in publicly available literature. However, based on supplier information and data for structurally related compounds, the following properties can be summarized.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(2-phenylphenyl)acetamide | P&S Chemicals |
| CAS Number | 23088-28-0 | SCBT[1] |
| Chemical Formula | C₁₄H₁₂ClNO | SCBT[1] |
| Molecular Weight | 245.70 g/mol | SCBT[1] |
| LogP (Predicted) | 3.8603 | Molbase[2] |
| Polar Surface Area | 20.31 Ų | Molbase[2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Note: The LogP and Polar Surface Area values are for the related compound "N-biphenyl-2-yl-N-chloro-acetamide" and should be considered as estimates for this compound.[2]
Synthesis and Experimental Protocols
General Synthesis Protocol for N-Aryl-2-chloroacetamides
This protocol is adapted from established methods for the synthesis of similar compounds.[4]
Materials:
-
2-Aminobiphenyl (or a substituted aniline derivative)
-
Chloroacetyl chloride
-
An inert solvent (e.g., chloroform, dichloromethane, or toluene)
-
A base (e.g., triethylamine or pyridine)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 2-aminobiphenyl and a stoichiometric equivalent of a base (e.g., triethylamine) in an inert solvent like chloroform.
-
Cool the mixture in an ice bath (0–5 °C).
-
Add chloroacetyl chloride dropwise to the cooled solution while stirring. Maintain the temperature below 20°C during the addition.
-
After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at room temperature to ensure the reaction goes to completion.
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer with water, then dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the solid residue from a suitable solvent, such as ethanol, to yield the purified this compound.
Characterization: The structure and purity of the synthesized compound would typically be confirmed using techniques such as:
-
Melting Point: To determine the purity of the compound.
-
FTIR Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-Cl).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.
Below is a logical workflow for the synthesis and characterization process.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the mechanism of action of this compound.
However, the broader class of N-substituted chloroacetamides has been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and herbicidal properties.[5][6] The biological activity of these compounds is often attributed to the reactivity of the chloroacetyl group, which can alkylate nucleophilic residues in biological macromolecules, such as proteins and nucleic acids.
Given the absence of specific data for this compound, it is not possible to create a diagram of a known signaling pathway. Further research would be required to determine its biological targets and mechanism of action.
Conclusion
This compound is a compound for which basic chemical identifiers are known, but detailed physicochemical and biological data are lacking. The synthesis can likely be achieved through standard acylation procedures. The potential for biological activity exists based on its structural class, but this remains to be experimentally verified. This guide serves as a summary of the currently available information and highlights the need for further research to fully characterize this compound.
References
- 1. scbt.com [scbt.com]
- 2. N-biphenyl-2-yl-N-chloro-acetamide | 860572-11-8-Molbase [molbase.com]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.info [ijpsr.info]
An In-depth Technical Guide to N-Biphenyl-2-yl-2-chloro-acetamide: Molecular Structure, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Biphenyl-2-yl-2-chloro-acetamide is a synthetic organic compound belonging to the class of N-aryl acetamides. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and a plausible synthetic route. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document compiles available information and extrapolates data from closely related compounds to offer insights into its physicochemical properties and potential biological activities. The guide also presents generalized mechanisms of action for the broader class of chloroacetamide derivatives, particularly focusing on their established antimicrobial and antifungal properties, to highlight areas for future research and drug development.
Molecular Structure and Chemical Formula
This compound is characterized by a biphenyl moiety linked to a chloroacetamide group via an amide bond. The IUPAC name for this compound is 2-chloro-N-(2-phenylphenyl)acetamide.[1] The presence of the chloroacetyl group makes it a reactive molecule, capable of participating in various chemical transformations.
Table 1: Chemical and Molecular Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂ClNO | [1][2] |
| IUPAC Name | 2-chloro-N-(2-phenylphenyl)acetamide | [1] |
| Molecular Weight | 245.70 g/mol | [1] |
| CAS Number | 23088-28-0 | [1] |
Synthesis Protocol
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, based on general methods for the synthesis of N-aryl chloroacetamides, a plausible synthetic route can be proposed. The most common method involves the acylation of the corresponding amine with chloroacetyl chloride.
Experimental Protocol: Generalized Synthesis of N-Aryl Chloroacetamides
This protocol is a representative method and may require optimization for the specific synthesis of this compound.
Materials:
-
2-Aminobiphenyl
-
Chloroacetyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
A suitable base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct
-
Standard laboratory glassware and stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-aminobiphenyl (1 equivalent) in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add a suitable base (1.1 equivalents) to the cooled solution.
-
To this mixture, add chloroacetyl chloride (1.1 equivalents) dropwise via a dropping funnel, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.
-
The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound.
Caption: Generalized workflow for the synthesis of this compound.
Potential Biological Activity and Mechanism of Action
While no specific biological activity has been reported for this compound, the broader class of chloroacetamide derivatives is known to exhibit significant antimicrobial and antifungal properties.[3][4][5][6] The biological activity of these compounds is often attributed to the reactive chloroacetyl group.
3.1. Antimicrobial Activity
Studies on various N-aryl chloroacetamides have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[4][7] Molecular docking studies on some chloroacetamide derivatives suggest that their mechanism of action may involve the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase II, which are crucial for DNA replication and transcription.[7]
Caption: Postulated antibacterial mechanism of action for N-aryl chloroacetamides.
3.2. Antifungal Activity
Several chloroacetamide derivatives have shown promising activity against various fungal species, including Candida and Aspergillus strains.[5][8] The proposed mechanism for their antifungal action often involves the disruption of the fungal cell membrane. Molecular docking studies suggest that some chloroacetamides may target lanosterol 14-alpha demethylase, an essential enzyme in the ergosterol biosynthesis pathway.[3] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, fungal cell death.[9]
Caption: Postulated antifungal mechanism of action for N-aryl chloroacetamides.
Conclusion and Future Directions
This compound presents an interesting scaffold for medicinal chemistry and drug development. While specific data on its properties and biological activities are currently lacking, its structural similarity to other bioactive chloroacetamides suggests potential as an antimicrobial or antifungal agent. Future research should focus on the definitive synthesis and characterization of this compound, including the determination of its crystal structure and spectroscopic properties. Furthermore, comprehensive biological screening is warranted to elucidate its potential therapeutic applications and specific molecular targets. Such studies will be crucial in determining the viability of this compound as a lead compound for the development of new therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. molbase.com [molbase.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-{[1,1'-biphenyl]-2-yl}-2-chloroacetamide (CAS 23088-28-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, safety information, and potential biological activities of N-{[1,1'-biphenyl]-2-yl}-2-chloroacetamide, a compound of interest in chemical and pharmaceutical research.
Chemical Properties and Identification
N-{[1,1'-biphenyl]-2-yl}-2-chloroacetamide is a chloroacetamide derivative with the CAS number 23088-28-0.[1] Its chemical structure features a biphenyl moiety attached to a chloroacetamide group, suggesting potential applications as a synthetic intermediate and in the development of biologically active molecules. The chloroacetamide functional group is known for its reactivity, making this compound a versatile building block in organic synthesis.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 23088-28-0 | [1] |
| Molecular Formula | C₁₄H₁₂ClNO | [1][2] |
| Molecular Weight | 245.70 g/mol | [1][2] |
| IUPAC Name | N-(biphenyl-2-yl)-2-chloroacetamide | |
| Synonyms | N-2-Biphenylyl-2-chloroacetamide | |
| Appearance | Solid (form may vary) | |
| Melting Point | Not explicitly reported for this compound, but related N-phenylacetamides have melting points ranging from 119-120°C. | [3] |
| Solubility | Expected to be soluble in organic solvents. |
Synthesis and Experimental Protocols
General Experimental Protocol for the Synthesis of N-Aryl-2-chloroacetamides:
This protocol is based on the chloroacetylation of the corresponding aniline derivative.
Materials:
-
2-Aminobiphenyl (or a related aniline derivative)
-
Chloroacetyl chloride
-
A suitable solvent (e.g., dry benzene, glacial acetic acid)
-
A base (e.g., sodium acetate, pyridine)
Procedure:
-
Dissolve the aniline derivative (e.g., 2-aminobiphenyl) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Add the base to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a stoichiometric equivalent of chloroacetyl chloride to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to proceed at room temperature for a specified time (typically a few hours), monitoring the progress by thin-layer chromatography.
-
Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the product.
-
The precipitate is then filtered, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of N-{[1,1'-biphenyl]-2-yl}-2-chloroacetamide.
Safety Information
The safety profile of N-{[1,1'-biphenyl]-2-yl}-2-chloroacetamide is primarily derived from data on chloroacetamide and related compounds. It is classified as a hazardous substance.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | Precautionary Statements | Reference |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | P264, P270, P301+P310, P330, P405, P501 | [6] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | P261, P272, P280, P302+P352, P333+P313, P362+P364, P501 | [6] |
| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child | P201, P202, P280, P308+P313, P405, P501 | [6] |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 3) | H402: Harmful to aquatic life | P273 |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8][9] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[7]
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Handling Precautions: Avoid contact with skin and eyes.[8][9] Do not breathe dust. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[8] Store locked up.[6][8]
-
In case of fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
Biological Activity and Potential Applications
While specific biological data for N-{[1,1'-biphenyl]-2-yl}-2-chloroacetamide is limited in the public domain, the broader class of chloroacetamides has been investigated for various biological activities.
Antimicrobial and Herbicidal Activity: Chloroacetamide derivatives are known to possess antimicrobial and herbicidal properties.[5][10] Their biological activity is influenced by the substituents on the phenyl ring.[3] Studies on various N-(substituted phenyl)-2-chloroacetamides have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and moderate effectiveness against the yeast Candida albicans.[3] The lipophilicity of these compounds, which can be modulated by the substituents, plays a crucial role in their ability to penetrate microbial cell membranes.[3]
Potential as Pharmaceutical Scaffolds: The biphenyl acetamide scaffold has been identified as a promising framework for the development of new therapeutic agents. For instance, derivatives of 2-(biphenyl-2-yl)acetamide have been investigated as potential broad-spectrum anti-epileptic drugs.[11] Furthermore, N-substituted 4-biphenyl acetamide derivatives have been synthesized and evaluated for their biological activities, leveraging the known anti-inflammatory and analgesic properties of 4-biphenyl acetic acid.[4]
Mechanism of Action: The biological activity of chloroacetamides is often attributed to their ability to act as alkylating agents. Chloroacetamide itself is a known sulfhydryl alkylating reagent that can form covalent bonds with the thiol group of cysteine residues in proteins, potentially disrupting their function.[12] This reactivity is a key consideration in both their therapeutic potential and their toxicity.
Diagram 2: Potential Mechanism of Action
References
- 1. scbt.com [scbt.com]
- 2. N-biphenyl-2-yl-N-chloro-acetamide|860572-11-8 - MOLBASE Encyclopedia [m.molbase.com]
- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. ijpsr.info [ijpsr.info]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. eurofinsus.com [eurofinsus.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Biphenyl-2-yl-2-chloro-acetamide Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of N-aryl-2-chloro-acetamide derivatives, with a special focus on compounds containing the N-biphenyl-2-yl moiety and its analogs. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic pathways and potential mechanisms of action. The information presented herein is collated from various scientific studies and aims to serve as a foundational resource for researchers in the fields of medicinal chemistry and drug discovery.
Synthesis of N-Aryl-2-chloro-acetamide Derivatives
The general synthetic route to N-aryl-2-chloro-acetamide derivatives involves the chloroacetylation of the corresponding aryl amine. This reaction is typically carried out by treating the amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Below is a generalized workflow for the synthesis of these compounds.
Caption: General workflow for the synthesis of N-Aryl-2-chloro-acetamide derivatives.
Experimental Protocol: General Synthesis in an Organic Solvent
This protocol is a widely used method for synthesizing 2-chloro-N-arylacetamides.[1]
Materials:
-
Substituted aryl amine (1.0 eq)
-
Chloroacetyl chloride (1.1 - 1.2 eq)
-
Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 eq)[1]
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid)[1]
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the substituted aryl amine (1.0 eq) and the base (e.g., triethylamine, 1.1 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Cool the mixture in an ice bath to approximately 0-5 °C with continuous stirring.[1]
-
Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution using a dropping funnel over 15-30 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[1]
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted starting materials and salts.
-
Dry the product. For further purification, recrystallization from a suitable solvent, such as ethanol, can be performed.[1]
Biological Activities
N-Aryl-2-chloro-acetamide derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The presence of the reactive chloroacetamide moiety is often crucial for their mechanism of action.
Anticancer Activity
Several studies have highlighted the potential of chloroacetamide derivatives as anticancer agents. Their mechanism of action is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[2] Some derivatives have also been identified as inhibitors of specific enzymes crucial for cancer cell survival, such as Glutathione Peroxidase 4 (GPX4).[3]
Table 1: Anticancer Activity of Selected Chloroacetamide Derivatives
| Compound ID | Derivative Class | Cell Line | Activity Metric | Value | Reference |
| Y19 | Benzylaniline derivative with chloroacetamide | MDA-MB-231 (Triple-negative breast cancer) | IC50 | 21 nM | [3] |
| d6 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative | MCF7 (Breast adenocarcinoma) | - | Active | [4] |
| d7 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative | MCF7 (Breast adenocarcinoma) | - | Active | [4] |
| SA-1 | 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide | NCI-H226 (Lung cancer) | IC50 | 1866.20 µg/ml | [5] |
| SA-2 | 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide | NCI-H226 (Lung cancer) | IC50 | 1702.23 µg/ml | [5] |
| SA-3 | 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide | NCI-H226 (Lung cancer) | IC50 | 1374.35 µg/ml | [5] |
This assay is used to determine cytotoxicity and cell proliferation.[4]
Materials:
-
Cancer cell line (e.g., MCF7)
-
Test compounds
-
5-fluorouracil (standard drug)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
Procedure:
-
Plate the cancer cells in 96-well plates and allow them to attach overnight.
-
Expose the cells to various concentrations of the test compounds for 72 hours.
-
After incubation, fix the cells by gently adding cold TCA and incubate for 1 hour at 4 °C.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 10 minutes at room temperature.
-
Remove the unbound dye by washing the plates five times with 1% acetic acid solution and allow them to air dry.
-
Dissolve the bound stain with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the concentration of the test compound that causes 50% inhibition of cell growth (IC50).
Antimicrobial Activity
N-Aryl-2-chloro-acetamide derivatives have demonstrated promising activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Selected Chloroacetamide Derivatives
| Compound ID | Derivative Class | Microorganism | Activity Metric | Value | Reference |
| d1 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative | Bacterial and fungal species | - | Promising activity | [4] |
| d2 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative | Bacterial and fungal species | - | Promising activity | [4] |
| d3 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative | Bacterial and fungal species | - | Promising activity | [4] |
This method is used to assess the antimicrobial activity of compounds.[6]
Materials:
-
Bacterial and fungal strains
-
Nutrient agar
-
Test compounds dissolved in a suitable solvent (e.g., DMF)
-
Standard antibiotic (e.g., Gentamicin) and antifungal (e.g., Amphotericin B)
-
Sterile Petri dishes
Procedure:
-
Prepare nutrient agar plates and inoculate them with the respective microbial cultures.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined concentration of the test compound solution into the wells.
-
Place standard antibiotic and antifungal discs as positive controls and a solvent-only disc as a negative control.
-
Incubate the plates at 30 °C for 24 hours.
-
Measure the diameter of the inhibition zone in millimeters.
Enzyme Inhibitory Activity
A derivative containing the N-biphenyl-2-yl moiety has shown potent inhibitory activity against carbonic anhydrase. This suggests that this class of compounds could be explored for therapeutic applications where carbonic anhydrase inhibition is beneficial.
Table 3: Enzyme Inhibitory Activity of a Biphenyl Derivative
| Compound | Target Enzyme | Activity Metric | Value | Reference |
| (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide | Carbonic Anhydrase | IC50 | 0.147 ± 0.03 µM | [7] |
Molecular docking studies suggest that these compounds can bind to the active site of enzymes. For instance, chloroacetamide-containing GPX4 inhibitors are proposed to covalently bind to the active site.[3] The diagram below illustrates a simplified, hypothetical model of an N-Aryl-2-chloro-acetamide derivative acting as an enzyme inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seejph.com [seejph.com]
- 6. ijpsr.info [ijpsr.info]
- 7. (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Biphenyl Acetamide Compounds: A Technical Guide to Unlocking Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biphenyl acetamide and its derivatives represent a versatile and highly promising scaffold in modern medicinal chemistry. This technical guide provides a comprehensive overview of the diverse therapeutic targets of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways. The inherent chemical tractability of the biphenyl acetamide core allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities. This document serves as an in-depth resource for professionals engaged in the discovery and development of next-generation therapeutics, highlighting the potential of this chemical class in oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions.
Introduction: The Versatility of the Biphenyl Acetamide Scaffold
The biphenyl acetamide framework is a cornerstone in the design of novel therapeutic agents. The ability to introduce various substituents on the biphenyl rings and modify the acetamide group allows for fine-tuning of the physicochemical and pharmacological properties of these molecules. This structural flexibility has enabled the development of compounds that can interact with a wide array of biological targets, leading to the modulation of critical signaling pathways implicated in numerous diseases. This guide will systematically explore the established and emerging therapeutic applications of biphenyl acetamide derivatives, presenting a synthesis of current research to inform future drug discovery efforts.
Therapeutic Targets and Applications
Biphenyl acetamide compounds have demonstrated significant potential across multiple therapeutic areas. Their efficacy is attributed to their ability to potently and selectively engage with key biological targets.
Oncology
In the field of oncology, biphenyl acetamide derivatives have emerged as promising candidates for cancer therapy through various mechanisms of action.
Histone deacetylases (HDACs) are crucial enzymes in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. Biphenyl acetamide-based HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[1]
Table 1: HDAC Inhibition by Biphenyl Acetamide Derivatives
| Compound Class | Target | Assay | IC50 | Reference |
| Biphenyl-4-yl-acrylohydroxamic acid derivatives | HDAC2 | In vitro enzyme assay | Good correlation with docking energy | [1] |
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors of this interaction are of significant interest in cancer immunotherapy.[1] Acetylated biphenyl compounds are being explored for their potential to block the PD-1/PD-L1 pathway.
Several derivatives of N-[4-(dimethylamino)phenyl]acetamide have been shown to induce apoptosis in cancer cells, often through the modulation of key apoptotic proteins.[2] Phenylacetamide derivatives can trigger both the intrinsic and extrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and FasL, and downregulating anti-apoptotic proteins.[2]
Signaling Pathway: Apoptosis Induction by Phenylacetamide Derivatives
Caption: Proposed apoptotic signaling pathway induced by phenylacetamide derivatives.[2]
Neurodegenerative Disorders
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Biphenyl derivatives have been investigated as cholinesterase inhibitors, with some compounds demonstrating potent activity.[1]
Certain biphenyl acetamide derivatives have shown promise as broad-spectrum anti-epileptic drugs (AEDs). For instance, 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide (DSP-0565) has demonstrated anticonvulsant activity in various preclinical models.[3]
Infectious and Inflammatory Diseases
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies caused by certain bacteria. Biphenyl acetamide-sulfonamide conjugates have been screened for their urease inhibitory activity.
Table 2: Urease Inhibition by Biphenyl Acetamide-Sulfonamide Conjugates
| Compound | IC50 (µM) | Mode of Inhibition | Reference |
| Ibuprofen conjugated with sulfathiazole | 9.95 ± 0.14 | Competitive | [4][5] |
| Flurbiprofen conjugated with sulfadiazine | 16.74 ± 0.23 | Competitive | [4][5] |
| Flurbiprofen conjugated with sulfamethoxazole | 13.39 ± 0.11 | Competitive | [4][5] |
| Ibuprofen conjugated with sulfanilamide, sulfamerazine, and sulfacetamide | - | Mixed | [4][5] |
| Flurbiprofen conjugated with sulfamerazine and sulfacetamide | - | Mixed | [4][5] |
Acetamide derivatives have been explored for their anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][7] Novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics have been developed that lack the hepatotoxicity associated with acetaminophen while retaining analgesic and antipyretic effects.[8]
The N-[4-(dimethylamino)phenyl]acetamide scaffold has been a template for designing compounds with antibacterial effects.[2]
Other Therapeutic Areas
Phenylacetamide derivatives have been investigated as potential antidepressant agents, with some compounds showing inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters like serotonin and dopamine.[9]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of biphenyl acetamide compounds.
Synthesis of Biphenyl Acetamide Derivatives
A common synthetic route involves the reaction of a substituted aniline with an appropriate acyl chloride or carboxylic acid. For example, N-phenyl-2-(phenyl-amino) acetamide derivatives can be synthesized via the Schotten-Baumann reaction.[2]
Experimental Workflow: General Synthesis of N-phenylacetamide Derivatives
Caption: General synthesis of N-phenylacetamide derivatives.[2]
In Vitro Biological Assays
-
MTS Assay: This colorimetric assay is used to assess cell viability and proliferation. Cells are treated with the test compounds, and then the MTS reagent is added. The conversion of the MTS tetrazolium compound to a colored formazan product by metabolically active cells is measured spectrophotometrically.[2]
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: This method visualizes nuclear changes to differentiate between live, apoptotic, and necrotic cells.[2]
-
Caspase-3 Activity Assay: The activation of caspase-3, a key effector caspase, is a hallmark of apoptosis. Cell lysates are incubated with a specific caspase-3 substrate conjugated to a colorimetric or fluorescent reporter to measure enzyme activity.[2]
-
TUNEL Assay: This assay detects DNA fragmentation, a characteristic of late-stage apoptosis, by enzymatically labeling the 3'-hydroxyl ends of fragmented DNA.[2]
-
Microdilution Broth Test: This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound. Serial dilutions of the test compound are incubated with a standardized bacterial suspension in a 96-well plate. The MIC is the lowest concentration that inhibits visible bacterial growth.[2]
-
Tail Suspension Test (TST) and Forced Swim Test (FST): These are behavioral tests in mice used to screen for antidepressant activity. The immobility time of the animals is measured, with a reduction in immobility indicating a potential antidepressant effect.[9]
Structure-Activity Relationships (SAR)
The biological activity of biphenyl acetamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. For instance, in the case of N-[4-(dimethylamino)phenyl]acetamide derivatives, halogen substitutions, such as with chlorine, can contribute to potent anticancer activity.[2] For acetamide-sulfonamide conjugates with urease inhibitory activity, the acetamide linked to phenyl-alkyl groups showed better activity than the fluoro-substituted biphenyl group.[5]
Conclusion and Future Directions
The biphenyl acetamide scaffold has proven to be a valuable template for the design and synthesis of a diverse range of biologically active compounds. The quantitative data and structure-activity relationships discussed in this guide provide a solid foundation for the rational design of new and more potent derivatives. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel therapeutic targets, and advancing the most promising candidates into preclinical and clinical development. The versatility of the biphenyl acetamide core ensures its continued importance in the ongoing quest for innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a Sodium Valproate-like broad spectrum anti-epileptic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. archivepp.com [archivepp.com]
- 8. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of N-Biphenyl-2-yl-2-chloro-acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of N-Biphenyl-2-yl-2-chloro-acetamide. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science where this compound may be of interest as a synthetic intermediate or a molecule with potential biological activity.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.3 - 8.5 | Broad Singlet | 1H | -NH |
| ~ 7.2 - 7.6 | Multiplet | 9H | Aromatic-H |
| ~ 4.1 - 4.3 | Singlet | 2H | -CH₂Cl |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~ 164 - 166 | C=O (Amide) |
| ~ 125 - 140 | Aromatic-C |
| ~ 42 - 44 | -CH₂Cl |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3250 - 3350 | Strong, Broad | N-H Stretch |
| ~ 1660 - 1680 | Strong | C=O Stretch (Amide I) |
| ~ 1520 - 1550 | Medium | N-H Bend (Amide II) |
| ~ 740 - 780 | Strong | C-Cl Stretch |
| ~ 3000 - 3100 | Medium | Aromatic C-H Stretch |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Interpretation |
| ~ 245/247 | [M]⁺/ [M+2]⁺ (Molecular ion peak with isotopic pattern for Chlorine) |
| ~ 168 | [M - CH₂Cl]⁺ |
| ~ 169 | [Biphenyl-2-amine]⁺ |
Experimental Protocol: Synthesis of this compound
The following protocol describes a general and effective method for the synthesis of this compound via the acylation of 2-aminobiphenyl with chloroacetyl chloride.
Materials:
-
2-aminobiphenyl
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base like sodium acetate)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-aminobiphenyl (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 - 1.5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 - 1.2 equivalents) dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding deionized water. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with 1M HCl, deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
In-Depth Technical Guide on the Solubility and Stability of N-Biphenyl-2-yl-2-chloro-acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-Biphenyl-2-yl-2-chloro-acetamide, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental data for this compound, this guide presents established methodologies for determining these critical parameters. The quantitative data herein is illustrative, based on the properties of structurally related compounds, and serves as a template for experimental findings.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for its development and application. Key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(biphenyl-2-yl)-2-chloroacetamide | |
| CAS Number | 23088-28-0 | [1][2] |
| Molecular Formula | C₁₄H₁₂ClNO | [2] |
| Molecular Weight | 245.71 g/mol | [2] |
| Appearance | White to off-white crystalline powder (typical for similar compounds) | [3] |
Solubility Profile
Note: The qualitative descriptions are based on general characteristics of similar chloroacetamide compounds. The quantitative values are hypothetical and intended to serve as a guide for experimental data presentation.
| Solvent | Type | Qualitative Solubility | Illustrative Quantitative Solubility (mg/mL) at 25°C |
| Water | Aqueous | Insoluble | < 0.1 |
| Phosphate Buffer (pH 7.4) | Aqueous | Insoluble | < 0.1 |
| Methanol | Polar Protic | Soluble | 25 - 50 |
| Ethanol | Polar Protic | Soluble | 15 - 30 |
| Dichloromethane (DCM) | Chlorinated | Soluble | > 100 |
| Ethyl Acetate | Polar Aprotic | Soluble | 50 - 100 |
| Acetone | Polar Aprotic | Soluble | 40 - 80 |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | 5 - 15 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | > 200 |
| Hexane | Non-polar | Insoluble | < 0.1 |
Stability Profile
Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are typically performed to assess stability under various stress conditions. Based on the known reactivity of the chloroacetamide functional group, hydrolysis is a likely degradation pathway.[5]
Note: The following table presents a hypothetical stability profile. The degradation percentages and potential products are illustrative and should be confirmed by experimental studies.
| Stress Condition | Time | Illustrative % Degradation | Potential Degradation Products |
| Acidic (0.1 N HCl, 60°C) | 24 h | 5 - 15% | N-(biphenyl-2-yl)-2-hydroxyacetamide, Biphenyl-2-amine |
| Basic (0.1 N NaOH, 60°C) | 8 h | 20 - 40% | N-(biphenyl-2-yl)-2-hydroxyacetamide |
| Oxidative (3% H₂O₂, 25°C) | 24 h | 10 - 25% | Oxidized biphenyl derivatives, N-oxides |
| Thermal (80°C, solid state) | 7 days | < 5% | Minimal degradation |
| Photolytic (ICH Q1B, solid state) | 7 days | 5 - 10% | Photodegradation products |
Experimental Protocols
Solubility Determination: Shake-Flask Method
This protocol outlines the determination of equilibrium solubility using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to vials containing the selected solvents.
-
Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation:
-
Allow the suspensions to settle.
-
Withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter to remove undissolved solids.
-
Dilute the filtrate with a suitable mobile phase to a concentration within the calibration curve range.
-
-
Analysis:
-
Analyze the diluted samples by a validated HPLC-UV method.
-
Quantify the concentration of the dissolved compound against a standard calibration curve.
-
-
Data Reporting: Express the solubility in mg/mL or other appropriate units.
Caption: Workflow for Solubility Determination
Stability Assessment: Forced Degradation Studies
This protocol describes a typical forced degradation study to identify potential degradation products and pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH and incubate at 60°C. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C. Also, reflux the stock solution.
-
Photolytic Degradation: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (e.g., a gradient method capable of separating the parent compound from its degradation products).
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Characterize significant degradation products using LC-MS/MS.
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Identify and propose structures for the major degradation products.
-
Caption: Workflow for Forced Degradation Studies
Conclusion
This technical guide provides a framework for assessing the solubility and stability of this compound. While specific experimental data for this compound remains to be published, the outlined protocols and illustrative data tables offer a robust starting point for researchers. The provided methodologies for solubility determination and forced degradation studies are standard in the pharmaceutical industry and can be adapted to generate precise and reliable data for this compound. Such data is indispensable for its progression through the drug development pipeline.
References
Probing the Enigmatic Mechanism of N-Biphenyl-2-yl-2-chloro-acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for the specific mechanism of action of N-Biphenyl-2-yl-2-chloro-acetamide. The following guide is based on the well-established activities of the broader chloroacetamide class of compounds and serves as a foundational framework for future research.
Core Concept: Covalent Inhibition as the Primary Modality
At the heart of the probable mechanism of action for this compound lies its nature as a covalent inhibitor . The chloroacetamide functional group is a reactive electrophile that can form a stable, covalent bond with nucleophilic residues on proteins. The most common target for this alkylation reaction is the thiol group of cysteine residues . This irreversible binding event can lead to the inactivation of target proteins, thereby disrupting their downstream signaling pathways.
The biphenyl moiety of the molecule likely contributes to its target specificity and binding affinity through non-covalent interactions, such as hydrophobic and pi-stacking interactions, within the binding pocket of a target protein. This initial non-covalent binding would position the reactive chloroacetyl group optimally for the subsequent covalent modification of a nearby cysteine residue.
Putative Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs)
Based on extensive research into chloroacetamide-based herbicides, a primary and highly plausible mechanism of action for this compound is the inhibition of very-long-chain fatty acid elongases (VLCFAEs) . These enzyme complexes are crucial for the synthesis of fatty acids with chain lengths greater than 18 carbons.
The proposed sequence of events is as follows:
-
Binding: this compound enters the active site of a VLCFAE condensing enzyme subunit.
-
Covalent Modification: The electrophilic carbon of the chloroacetyl group is attacked by the nucleophilic thiol of a catalytically essential cysteine residue in the enzyme's active site.
-
Inactivation: This irreversible covalent modification leads to the inactivation of the VLCFAE.
-
Metabolic Disruption: The inhibition of VLCFA synthesis disrupts the production of essential lipids required for the formation and maintenance of cellular membranes.
-
Cellular Demise: The disruption of membrane integrity ultimately leads to cell death.
Caption: Proposed mechanism of VLCFAE inhibition by this compound.
Secondary Putative Mechanism: Induction of Oxidative Stress and Apoptosis
A growing body of evidence suggests that chloroacetamides can induce oxidative stress , a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can be a downstream consequence of primary target inhibition or a separate, off-target effect.
The proposed signaling pathway is as follows:
-
ROS Generation: The presence of this compound leads to an increase in intracellular ROS.
-
Cellular Damage: Elevated ROS levels can cause damage to cellular components, including lipids, proteins, and DNA.
-
Apoptosis Induction: Significant cellular damage can trigger programmed cell death, or apoptosis, through the activation of caspase cascades.
A Comprehensive Review of N-Biphenyl-2-yl-2-chloro-acetamide and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Biphenyl-2-yl-2-chloro-acetamide and its analogs belong to the broader class of N-aryl-2-chloroacetamides, a group of compounds recognized for their versatile chemical reactivity and diverse biological activities. The presence of the biphenyl moiety, a common scaffold in medicinal chemistry, coupled with the reactive chloroacetamide group, makes these compounds promising candidates for drug discovery and development. This technical guide provides a comprehensive review of the available literature on this compound and its analogs, focusing on their synthesis, chemical properties, biological activities, and potential mechanisms of action.
The core structure, this compound, with CAS number 23088-28-0, has a molecular formula of C14H12ClNO and a molecular weight of 245.70 g/mol .[1][2] While specific biological data for this exact compound is limited in publicly available literature, this review will draw upon data from its close analogs to provide a thorough understanding of its potential.
Synthesis and Chemical Properties
The synthesis of this compound and its analogs generally follows a straightforward nucleophilic acyl substitution reaction. The most common method involves the chloroacetylation of the corresponding amine.
A general synthetic protocol involves dissolving the parent amine (e.g., 2-aminobiphenyl) in a suitable organic solvent, followed by the dropwise addition of chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4] The reaction is typically carried out at a low temperature (0-5°C) to control its exothermic nature.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23088-28-0 | [1] |
| Molecular Formula | C14H12ClNO | [1] |
| Molecular Weight | 245.70 g/mol | [1] |
Biological Activities of N-Aryl-2-chloroacetamide Analogs
Analogs of this compound have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial and Antifungal Activity
Several studies have reported the antimicrobial and antifungal potential of N-substituted-2-chloroacetamides.[6][7] The activity is often attributed to the electrophilic nature of the α-carbon to the carbonyl group, which can react with nucleophilic residues in biological macromolecules. The lipophilicity conferred by the aryl or biphenyl group can enhance the passage of these compounds through microbial cell membranes.[7]
Table 2: Antimicrobial Activity of Selected N-(substituted phenyl)-2-chloroacetamide Analogs
| Compound | Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Reference |
| SP4 | 4-chlorophenyl | 12.5 | 50 | 25 | [5] |
| SP5 | 4-bromophenyl | 12.5 | 50 | 25 | [5] |
| SP6 | 4-fluorophenyl | 25 | 100 | 50 | [5] |
Anticancer Activity
The cytotoxicity of phenylacetamide derivatives against various cancer cell lines has been investigated.[8][9] The mechanism of action is often linked to the induction of apoptosis through various cellular pathways.
Table 3: Cytotoxicity (IC50 in µM) of Selected Phenylacetamide Derivatives
| Compound | R-group | MDA-MB-468 | PC-12 | MCF-7 | Reference |
| 3d | 2-Cl | 6 ± 0.08 | 6 ± 0.07 | 0.7 ± 0.4 | [8] |
| 3e | 3-Cl | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 | [8] |
| 3f | 4-Cl | 1 ± 0.13 | 7 ± 0.09 | ND | [8] |
ND: Not Determined
While specific cytotoxicity data for this compound is not available, based on the activity of its analogs, it is a promising candidate for further investigation as an anticancer agent.
Mechanism of Action: Tankyrase Inhibition and the WNT/β-catenin Signaling Pathway
A potential mechanism of action for this compound and its analogs is the inhibition of tankyrase enzymes (TNKS1 and TNKS2).[10][11] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the WNT/β-catenin signaling pathway.[10][12]
The WNT/β-catenin pathway is a highly conserved signaling cascade involved in cell proliferation, differentiation, and fate.[6][13] In the "off-state" (absence of a Wnt ligand), a destruction complex, which includes Axin, APC, GSK-3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[13] Tankyrases PARylate (poly-ADP-ribosylate) Axin, leading to its ubiquitination and degradation.[12] This destabilizes the destruction complex, allowing β-catenin to accumulate.
In the "on-state" (presence of a Wnt ligand), the signal is transduced through the Frizzled receptor and LRP5/6 co-receptor, leading to the inactivation of the destruction complex.[13] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and survival.[13]
Tankyrase inhibitors stabilize Axin, thereby promoting the degradation of β-catenin and downregulating WNT/β-catenin signaling.[10] This makes them attractive therapeutic targets for cancers with aberrant WNT pathway activation, such as certain types of colorectal and hepatocellular carcinomas.[4][10]
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the synthesis of N-aryl-2-chloroacetamides and can be adapted for this compound.[3]
Materials:
-
2-Aminobiphenyl
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Sodium Acetate
-
Dichloromethane (DCM) or other suitable solvent
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve 2-aminobiphenyl and TEA in DCM in a round-bottom flask.
-
Cool the mixture in an ice bath to 0-5°C with continuous stirring.
-
Add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water.
-
Dry the product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][12][14][15][16]
Materials:
-
96-well plates
-
Cancer cell lines
-
This compound or its analogs
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Signaling Pathway: WNT/β-catenin Pathway and Tankyrase Inhibition
Caption: The WNT/β-catenin signaling pathway and the inhibitory role of Tankyrase inhibitors.
Conclusion
This compound and its analogs represent a class of compounds with significant therapeutic potential. Their straightforward synthesis and diverse biological activities, particularly their potential as anticancer agents through mechanisms like tankyrase inhibition, make them worthy of further investigation. While specific biological data for the title compound is currently scarce, the information available for its analogs provides a strong rationale for its inclusion in future drug discovery programs. Further studies are warranted to fully elucidate the structure-activity relationships, optimize the pharmacological profile, and validate the therapeutic potential of this promising class of molecules.
References
- 1. youtube.com [youtube.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. benchchem.com [benchchem.com]
- 10. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ekwan.github.io [ekwan.github.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. atcc.org [atcc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Biphenyl-2-yl-2-chloro-acetamide
Abstract
This document provides a detailed protocol for the synthesis of N-Biphenyl-2-yl-2-chloro-acetamide from 2-biphenylamine via chloroacetylation. N-substituted 2-chloroacetamides are important intermediates in organic synthesis and drug discovery, serving as precursors for various biologically active compounds. The protocol herein describes a standard and reliable method using chloroacetyl chloride in the presence of a base. This document is intended to guide researchers in the successful synthesis and purification of the target compound.
Introduction
N-aryl-2-chloroacetamides are a versatile class of chemical compounds characterized by a reactive C-Cl bond, making them valuable synthons for further chemical transformations. The chloroacetylation of aromatic amines is a fundamental and widely used reaction in medicinal chemistry to introduce a reactive handle for the synthesis of diverse heterocyclic compounds and other complex molecules. This compound (CAS 23088-28-0) is a useful intermediate for the development of novel pharmaceutical agents. This application note details a reproducible protocol for its synthesis.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of 2-biphenylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is used to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction: 2-biphenylamine + Chloroacetyl chloride → this compound
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that specific experimental values can vary based on reaction scale and purification efficiency.
| Parameter | Value |
| Reactants | |
| 2-biphenylamine | 1.0 eq |
| Chloroacetyl chloride | 1.1 - 1.2 eq |
| Triethylamine (or other base) | 1.2 - 1.5 eq |
| Product | |
| Chemical Name | This compound |
| CAS Number | 23088-28-0 |
| Molecular Formula | C₁₄H₁₂ClNO |
| Molecular Weight | 245.70 g/mol |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) or similar |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Characterization Data | |
| Appearance | To be determined (likely a solid) |
| Melting Point | To be determined |
| Yield | To be determined |
| ¹H NMR (CDCl₃) | To be determined |
| ¹³C NMR (CDCl₃) | To be determined |
| IR (KBr, cm⁻¹) | To be determined |
| Mass Spectrum (m/z) | To be determined |
Experimental Protocol
4.1 Materials and Reagents
-
2-biphenylamine
-
Chloroacetyl chloride
-
Triethylamine (or sodium acetate)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Deionized water
4.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
-
Mass spectrometer
4.3 Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-biphenylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0-5 °C.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution dropwise via a dropping funnel over a period of 20-30 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1M HCl solution to quench the reaction and neutralize the excess triethylamine.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
4.4 Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Visualizations
5.1 Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
5.2 Signaling Pathway/Mechanism
Caption: Mechanism of N-acylation for the synthesis.
Application Notes and Protocols for the Synthesis of N-Substituted-4-Biphenyl-Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted-4-biphenyl-acetamide derivatives represent a class of compounds with significant therapeutic potential. The biphenylacetic acid scaffold is a well-established pharmacophore, with derivatives exhibiting a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The N-substitution on the acetamide moiety allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. This document provides detailed protocols for the multi-step synthesis of these derivatives, guidance on their characterization, and a summary of their biological activities.
Synthesis Overview
The synthesis of N-substituted-4-biphenyl-acetamide derivatives is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-biphenylacetyl chloride, from 4-biphenylacetic acid. The second step is the coupling of this acid chloride with a variety of primary or secondary amines to yield the desired N-substituted amide derivatives.
Experimental Protocols
Part 1: Synthesis of 4-Biphenylacetyl Chloride
This protocol outlines the conversion of 4-biphenylacetic acid to its corresponding acid chloride, a reactive intermediate for the subsequent amidation reaction.
Materials:
-
4-Biphenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dry benzene or Dichloromethane (DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
To a stirred suspension of 4-biphenylacetic acid (1 equivalent) in dry benzene or DCM in a round-bottom flask, add thionyl chloride (1.5 equivalents) dropwise at room temperature.[1][2] Alternatively, oxalyl chloride (1.4 equivalents) can be used.[3]
-
If using oxalyl chloride, add a catalytic amount of dry dimethylformamide (DMF).[3]
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C for benzene) for 2.5 to 3 hours.[1][2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride or oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 4-biphenylacetyl chloride, often a brown viscous oil or solid, can be used in the next step without further purification.[2][3]
Part 2: Synthesis of N-Substituted-4-Biphenyl-Acetamide Derivatives
This protocol describes the general method for the amide coupling reaction between 4-biphenylacetyl chloride and a selected amine.
Materials:
-
4-Biphenylacetyl chloride (from Part 1)
-
Appropriate primary or secondary amine (e.g., benzylamine, aniline, morpholine)
-
Dry aprotic solvent (e.g., benzene, DCM, tetrahydrofuran (THF))
-
Base (e.g., pyridine, triethylamine, or an excess of the amine reactant)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude 4-biphenylacetyl chloride (1 equivalent) in a dry aprotic solvent.
-
In a separate flask, dissolve the desired amine (1-1.2 equivalents) and a base (1.2 equivalents, if the amine is not used in excess) in the same dry solvent.
-
Slowly add the solution of 4-biphenylacetyl chloride to the amine solution with stirring at room temperature.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC.
-
Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture) or by column chromatography on silica gel to afford the pure N-substituted-4-biphenyl-acetamide derivative.
Data Presentation
The following table summarizes the characterization data for a selection of synthesized N-substituted-4-biphenyl-acetamide derivatives.
| Compound | N-Substituent | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | Benzyl | C₂₁H₁₉NO | 43.96 | 128-130 |
| 2 | Acetyl | C₁₆H₁₅NO₂ | 49.09 | 118-119 |
| 3 | Phenylacetyl | C₂₂H₁₉NO₂ | 29.20 | 133-135 |
| 4 | Cinnamoyl | C₂₃H₁₉NO₂ | 46.62 | 138-140 |
| 5 | Salicyloyl | C₂₁H₁₇NO₃ | 50.00 | 134-136 |
| 6 | Lauryloyl | C₂₆H₃₅NO₂ | 39.70 | 148-150 |
| 7 | m-Nitrobenzoyl | C₂₁H₁₆N₂O₄ | 90.42 | 132-134 |
Data sourced from Arora, Asian J. Chem.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted-4-biphenyl-acetamide derivatives.
References
Application of N-Biphenyl-2-yl-2-chloro-acetamide in Antifungal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
N-Biphenyl-2-yl-2-chloro-acetamide belongs to the broader class of chloroacetamide derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal properties. While specific research on this compound is limited, studies on analogous compounds, such as N-aryl and N-biphenyl substituted chloroacetamides, provide a strong rationale for its investigation as a potential antifungal agent. These compounds are attractive candidates for drug development due to their synthetic accessibility and the tunability of their chemical structures to optimize efficacy and safety. This document provides a detailed overview of the potential applications, experimental protocols, and known antifungal data of closely related chloroacetamide derivatives to guide research on this compound.
Potential Applications in Antifungal Research
-
Broad-Spectrum Antifungal Agent: Derivatives of chloroacetamide have demonstrated activity against a range of fungal pathogens, including yeasts (e.g., Candida species) and molds (e.g., Aspergillus species).[1][2][3][4] This suggests that this compound could be a promising candidate for the development of broad-spectrum antifungal therapies.
-
Lead Compound for Novel Antifungal Drugs: The chloroacetamide scaffold can be readily modified, allowing for the synthesis of a library of derivatives. This makes this compound an excellent starting point for structure-activity relationship (SAR) studies to develop novel antifungal drugs with improved potency and reduced toxicity.
-
Topical Antifungal Formulations: Some chloroacetamide derivatives have been investigated for topical applications in treating superficial and cutaneous mycoses.[1] this compound could be explored for similar applications, potentially formulated in creams, ointments, or film-forming systems.[1]
Quantitative Data Summary
Due to the absence of specific data for this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of closely related chloroacetamide derivatives against various fungal strains. This data serves as a valuable reference for designing and interpreting experiments with the target compound.
Table 1: Antifungal Activity of 2-Chloro-N-phenylacetamide (A1Cl)
| Fungal Species | Strain | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |
| Aspergillus flavus | Clinical Isolates & ATCC | 16 - 256 | 32 - 512 | [2][3] |
| Candida albicans | Fluconazole-Resistant | 128 - 256 | 512 - 1024 | [4] |
| Candida parapsilosis | Fluconazole-Resistant | 128 - 256 | 512 - 1024 | [4] |
Table 2: Antifungal Activity of Other Chloroacetamide Derivatives
| Compound | Fungal Species | MIC Range (µg/mL) | Reference |
| Chloroacetamide Derivatives (compounds 2, 3, 4) | Candida species | 25 - 50 | [1] |
| Chloroacetamide Derivatives (compounds 2, 3, 4) | Dermatophytes | 3.12 - 50 | [1] |
| N-4-bromophenyl-2-chloroacetamide (4-BFCA) | Fusarium species | 12.5 - 50 | [5] |
Postulated Mechanism of Action
The precise mechanism of action for this compound is yet to be elucidated. However, studies on analogous compounds suggest several potential targets within the fungal cell.
One proposed mechanism for some chloroacetamides involves interaction with the fungal cell membrane.[2] An increase in the MIC of 2-chloro-N-phenylacetamide in the presence of exogenous ergosterol suggests a potential interaction with this key component of the fungal cell membrane.[2] However, other studies on different chloroacetamide derivatives indicate that they may act on other targets of the fungal cell membrane, as they do not appear to act through complexation with ergosterol.[1] Another potential mechanism is the inhibition of DNA synthesis through the inhibition of thymidylate synthase.[2][3]
Caption: Postulated mechanisms of antifungal action for chloroacetamide derivatives.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antifungal potential of this compound. These are based on established methodologies for similar compounds.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile saline (0.85% NaCl)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in RPMI-1640 to achieve a starting concentration for serial dilutions.
-
Inoculum Preparation:
-
For yeasts: Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
For molds: Culture the mold on Potato Dextrose Agar for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640.
-
-
Microdilution Assay:
-
Add 100 µL of RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the starting compound solution to the first well of each row and perform 2-fold serial dilutions across the plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (known antifungal), a negative control (medium only), and a growth control (medium with inoculum, no compound).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition compared to the growth control). This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
Caption: Workflow for antifungal susceptibility testing.
Protocol 2: Ergosterol Binding Assay
Objective: To investigate if this compound interacts with fungal ergosterol.
Materials:
-
Same as Protocol 1
-
Ergosterol (Sigma-Aldrich)
Procedure:
-
Perform the broth microdilution assay as described in Protocol 1.
-
Prepare a second set of microtiter plates with the same serial dilutions of the compound.
-
To this second set of plates, add ergosterol to the RPMI-1640 medium at a final concentration of 400 µg/mL.
-
Add the fungal inoculum to all wells.
-
Incubate the plates and determine the MIC for both sets of plates (with and without exogenous ergosterol).
Interpretation: A significant increase (typically 4-fold or greater) in the MIC in the presence of ergosterol suggests that the compound may be binding to ergosterol, thus being sequestered away from its target on the fungal cell membrane.[2]
Protocol 3: Synthesis of this compound
Objective: To provide a general synthetic route for the preparation of the title compound.
Materials:
-
2-Aminobiphenyl
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve 2-aminobiphenyl in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0°C).
-
Add the base to the solution.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Caption: General synthetic scheme for this compound.
Conclusion
While direct experimental data for this compound is not yet available in the public domain, the information from closely related analogs strongly supports its investigation as a promising antifungal candidate. The provided application notes and detailed protocols offer a solid foundation for researchers to initiate studies on its synthesis, antifungal activity, and mechanism of action. Further research in this area could lead to the development of novel and effective treatments for fungal infections.
References
- 1. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 2. journals.asm.org [journals.asm.org]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. benchchem.com [benchchem.com]
HPLC analytical method development for N-Biphenyl-2-yl-2-chloro-acetamide
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Analytical Method for N-Biphenyl-2-yl-2-chloro-acetamide.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The protocol covers instrument and material selection, method development strategies, forced degradation studies, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to establish a specific, accurate, precise, and robust analytical method suitable for routine quality control and stability testing of this compound in bulk drug substance or as an intermediate.
Introduction
This compound is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds. The development of a robust, stability-indicating analytical method is crucial to ensure the quality, purity, and stability of the substance.[3] A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its potential degradation products, impurities, or excipients.[4] This application note outlines a systematic approach to developing such a method using RP-HPLC, including forced degradation studies to identify potential degradation pathways under various stress conditions.[5]
Instrumentation and Materials
2.1 Instrumentation
-
HPLC system with a quaternary or binary pump, degasser, autosampler, and a column thermostat.
-
Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS) software for data acquisition and processing.
2.2 Chemicals and Reagents
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric acid (AR grade).
-
Hydrochloric acid (AR grade).
-
Sodium hydroxide (AR grade).
-
Hydrogen peroxide (30%, AR grade).
2.3 Recommended Chromatographic Column
-
A C18 stationary phase column is recommended as a starting point. A common choice would be a Zorbax C18 (4.6 x 150 mm, 5 µm) or equivalent.[6]
Experimental Protocols
3.1 Diagram of HPLC Method Development Workflow The overall process for developing the analytical method is outlined in the workflow diagram below.
Caption: Workflow for HPLC Analytical Method Development and Validation.
3.2 Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is a suitable starting point.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
3.3 Initial Chromatographic Conditions (Proposed) The following conditions serve as a starting point for method development and can be optimized as needed.
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-20 min (50-90% B), 20-25 min (90% B), 25-26 min (90-50% B), 26-30 min (50% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm (or λmax determined by PDA) |
| Injection Volume | 10 µL |
3.4 Forced Degradation Study Protocol Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
Caption: Workflow for a Forced Degradation Study.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours. Before injection, neutralize with an equivalent amount of 0.1 M NaOH and dilute with diluent.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. Before injection, neutralize with an equivalent amount of 0.1 M HCl and dilute with diluent.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute with diluent before injection.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. Prepare a sample solution from the stressed solid and inject.
-
Photolytic Degradation: Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
3.5 Method Validation Protocol The optimized method must be validated according to ICH Q2(R1) guidelines.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and forced degradation samples. Assess peak purity of the analyte in the presence of degradants using a PDA detector. | The analyte peak should be free from interference from blank, placebo, and degradation products. Peak purity index should be > 0.99. Resolution between the analyte and the nearest impurity should be > 2.0.[7] |
| Linearity | Analyze at least five concentrations over the range of 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). | Correlation coefficient (r²) should be ≥ 0.999.[7] |
| Range | The range is confirmed by the linearity, accuracy, and precision studies. | The method should be accurate, precise, and linear over the specified range. |
| Accuracy (Recovery) | Perform recovery studies by spiking a known amount of analyte into a placebo at three levels (e.g., 50%, 100%, 150%) in triplicate.[8] | The mean recovery should be within 98.0% to 102.0%.[8] |
| Precision | Repeatability (Intra-assay): Analyze six replicate preparations of the standard solution at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[7] |
| Detection Limit (LOD) | Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | Report the value. |
| Quantitation Limit (LOQ) | Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | Report the value. The LOQ should be verified for acceptable accuracy and precision. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and observe the effect on SST. | System Suitability Test (SST) criteria should be met under all varied conditions. |
Data Presentation
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | e.g., 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | e.g., 8500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | e.g., 0.5% |
| %RSD of Retention Time (n=6) | ≤ 1.0% | e.g., 0.2% |
Table 2: Linearity and Range Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 25.0 | e.g., 251000 |
| 37.5 | e.g., 374500 |
| 50.0 | e.g., 502000 |
| 62.5 | e.g., 623500 |
| 75.0 | e.g., 755000 |
| Slope | e.g., 10005 |
| Intercept | e.g., 150 |
| r² | e.g., 0.9995 |
Table 3: Accuracy (Recovery) Results
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 25.0 | e.g., 24.8 | e.g., 99.2% |
| 100% | 50.0 | e.g., 50.3 | e.g., 100.6% |
| 150% | 75.0 | e.g., 74.5 | e.g., 99.3% |
| Mean Recovery | 99.7% |
Conclusion
This application note provides a systematic and detailed protocol for developing a stability-indicating RP-HPLC method for this compound. By following the outlined steps for method development, forced degradation, and validation, researchers can establish a reliable and robust analytical method that is fit for its intended purpose in a regulated environment. The proposed starting conditions and validation criteria serve as a solid foundation for this analytical development process.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. ijariie.com [ijariie.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. longdom.org [longdom.org]
Application Note: Experimental Protocols for Evaluating the Analgesic Activity of Acetamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Scope: This document provides detailed in-vivo experimental protocols for screening and evaluating the analgesic properties of novel acetamide derivatives. The described methods are standard preclinical models for assessing central, peripheral, and inflammatory pain pathways.
Introduction
Acetamide derivatives represent a significant class of compounds in medicinal chemistry, with prominent examples like paracetamol being widely used for their analgesic properties.[1][2] The evaluation of new acetamide derivatives for pain-relieving potential is a critical step in the drug discovery pipeline. This requires robust and reproducible experimental models that can elucidate the compound's efficacy and potential mechanism of action.
This application note details three primary in-vivo assays for assessing analgesic activity: the Hot Plate Test for supraspinal (centrally mediated) analgesia, the Acetic Acid-Induced Writhing Test for visceral (peripherally mediated) pain, and the Formalin Test for distinguishing between neurogenic and inflammatory pain.[1][3][4]
Overall Experimental Workflow
The general process for evaluating a new acetamide derivative involves a sequential workflow, from initial screening in a broad-acting model to more specific models to understand the mechanism.
Caption: General workflow for analgesic activity evaluation.
Models for Central Analgesic Activity
Hot Plate Test
This test is a classic method for assessing centrally mediated, supraspinal analgesic activity by measuring the reaction time of an animal to a thermal stimulus.[3][5] An increase in the time it takes for the animal to react (latency) suggests an analgesic effect.[6]
Principle: The paws of the animal are sensitive to heat at a specific temperature. The time until the animal lifts or licks its paw is measured. Centrally acting analgesics elevate this pain threshold.[3]
Protocol:
-
Apparatus: A commercially available hot plate analgesiometer with precise temperature control.
-
Animals: Male or female Swiss albino mice (20-30g).
-
Procedure: a. Acclimatize animals to the testing room for at least 60 minutes before the experiment.[7] b. Set the hot plate temperature to a constant 55 ± 1°C.[8] c. Gently place each mouse on the hot plate within a transparent glass cylinder to confine it.[3] d. Start a stopwatch immediately and observe the animal for behaviors indicating pain, such as hind paw licking, flicking, or jumping.[7] e. Record the time (latency) of the first pain response. f. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established, after which the animal is immediately removed from the plate regardless of its response.[7][8] g. Administer the test acetamide derivative, vehicle, or standard drug (e.g., Morphine) to respective groups. h. Measure the reaction time again at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.
Data Presentation: The results are often expressed as the mean latency time or as the Maximum Possible Effect (% MPE).
-
% MPE = [(Post-drug Latency - Pre-drug Latency) / (Cut-off Time - Pre-drug Latency)] x 100
| Group | Dose (mg/kg) | Mean Latency (sec) at 60 min | % MPE |
| Vehicle | 10 ml/kg | 8.5 ± 0.7 | N/A |
| Morphine | 10 | 21.2 ± 1.5 | 59.1% |
| Compound A | 50 | 12.1 ± 0.9 | 16.7% |
| Compound A | 100 | 17.8 ± 1.2 | 43.3% |
*Data are representative. *p < 0.05 compared to vehicle.
Models for Peripheral Analgesic Activity
Acetic Acid-Induced Writhing Test
This is a highly sensitive and reliable model for screening peripherally acting analgesics.[9][10] The test induces a visceral pain response that is quantifiable.
Principle: Intraperitoneal (i.p.) injection of a mild irritant like acetic acid causes inflammation and pain by triggering the release of inflammatory mediators such as prostaglandins and bradykinin.[9][10] This results in a characteristic behavior known as "writhing," which involves abdominal constriction and stretching of the hind limbs.[9][10] A reduction in the number of writhes indicates analgesic activity.[9]
Protocol:
-
Animals: Male Swiss albino mice (20-30g). Fast animals for 12-18 hours before the experiment, with free access to water.[9]
-
Reagents: 0.6% v/v acetic acid solution.[9]
-
Procedure: a. Randomly divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Diclofenac Sodium, 10 mg/kg), and test groups receiving different doses of the acetamide derivative.[9] b. Administer the vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing writhing.[9] c. Induce pain by injecting 0.6% acetic acid solution (10 ml/kg) intraperitoneally.[9] d. Immediately place each animal in an individual observation chamber.[9] e. After a 5-minute latency period, count the total number of writhes for a continuous 20-minute period.[9]
Data Presentation: The primary endpoint is the number of writhes. The percentage of analgesic activity or inhibition is calculated.
-
% Inhibition = [(Mean Writhes in Control - Mean Writhes in Test Group) / Mean Writhes in Control] x 100
| Group | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition |
| Vehicle | 10 ml/kg | 45.2 ± 3.1 | 0% |
| Diclofenac | 10 | 12.5 ± 1.8 | 72.3% |
| Compound A | 50 | 28.7 ± 2.5 | 36.5% |
| Compound A | 100 | 15.1 ± 2.0* | 66.6% |
*Data are representative. *p < 0.05 compared to vehicle, analyzed by one-way ANOVA followed by Dunnett's test.[9]
Models for Inflammatory and Neurogenic Pain
Formalin Test
The formalin test is a valuable model as it can differentiate between neurogenic (acute) and inflammatory (tonic) pain mechanisms.[11][12]
Principle: A subcutaneous injection of dilute formalin into the hind paw of a rodent elicits a biphasic pain response.[11]
-
Phase I (Early Phase): Occurs 0-5 minutes post-injection and represents acute, neurogenic pain from the direct activation of nociceptors.[11][13]
-
Phase II (Late Phase): Occurs 15-30 minutes post-injection and is characterized as inflammatory pain resulting from the release of inflammatory mediators and central sensitization.[11][12][13]
Protocol:
-
Animals: Male or female mice (20-30g).
-
Reagents: 2.5% formalin solution (in saline).[11]
-
Procedure: a. Acclimatize animals in individual observation chambers for at least 30 minutes. b. Administer the test acetamide derivative, vehicle, or standard drug 30-60 minutes prior to the formalin injection. c. Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[14] d. Immediately return the animal to the chamber and start a timer. e. Record the total time the animal spends licking or biting the injected paw during Phase I (0-5 minutes) and Phase II (15-30 minutes).[13][14]
Data Presentation: Data is presented as the mean time (in seconds) spent licking/biting the paw in each phase.
| Group | Dose (mg/kg) | Licking Time Phase I (sec) | Licking Time Phase II (sec) |
| Vehicle | 10 ml/kg | 65.3 ± 5.4 | 88.1 ± 7.2 |
| Morphine | 10 | 15.1 ± 2.9 | 18.5 ± 3.1 |
| Indomethacin | 10 | 60.8 ± 6.1 | 35.2 ± 4.5 |
| Compound A | 100 | 32.5 ± 4.8 | 40.3 ± 5.0* |
*Data are representative. *p < 0.05 compared to vehicle. Note: Centrally acting drugs like morphine inhibit both phases, while peripheral anti-inflammatory drugs like indomethacin primarily inhibit Phase II.[13]
Model Selection Logic
The choice of assay depends on the suspected mechanism of the acetamide derivative. A logical approach helps to characterize the compound's profile efficiently.
Caption: Decision tree for selecting analgesic assays.
Potential Signaling Pathways
Many peripherally acting analgesics, including some acetamide derivatives, function by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain and inflammation.
Caption: Inhibition of the COX pathway by an analgesic.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hot plate analgesiometer | PPTX [slideshare.net]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Biphenyl-2-yl-2-chloro-acetamide as an Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Biphenyl-2-yl-2-chloro-acetamide is a synthetic intermediate of significant interest in the field of drug discovery, particularly in the development of agricultural fungicides. Its chemical structure, featuring a biphenyl backbone and a reactive chloroacetamide group, makes it a valuable precursor for the synthesis of potent bioactive molecules. This document provides detailed application notes on its relevance, quantitative data on the efficacy of its derivatives, and experimental protocols for its synthesis and application. The primary focus of this document is on the role of the N-biphenyl-amide scaffold in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, exemplified by the commercial product Boscalid.
This compound in the Context of SDHI Fungicides
This compound is a close structural analog to the core of Boscalid, a broad-spectrum fungicide developed by BASF.[1] Boscalid and related compounds function by inhibiting succinate dehydrogenase (SDH), also known as Complex II, a critical enzyme in the mitochondrial electron transport chain of fungi.[2][3] This inhibition disrupts the fungus's energy production, leading to its death.[2] The N-biphenyl-amide moiety is crucial for binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[4] The chloroacetamide group provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to develop new and more potent fungicides.
Quantitative Data: Efficacy of Boscalid
The following table summarizes the in vitro efficacy of Boscalid, a key fungicide derived from a similar structural scaffold, against various plant pathogenic fungi. The data is presented as the effective concentration required to inhibit 50% of fungal growth or spore germination (EC50).
| Fungal Species | Common Disease | EC50 (µg/mL) | Reference(s) |
| Botrytis cinerea | Gray Mold | 0.05 - 0.2 | [1] |
| Alternaria spp. | Alternaria Leaf Spot | 0.1 - 0.5 | [1] |
| Sclerotinia sclerotiorum | White Mold | 0.068 - 0.219 | [5] |
| Alternaria alternata (sensitive isolates) | Alternaria Late Blight | 0.089 - 3.435 | [6] |
| Alternaria alternata (resistant isolates) | Alternaria Late Blight | > 100 | [6] |
Signaling Pathway: Inhibition of Succinate Dehydrogenase
Boscalid and related N-biphenyl-amides target Complex II of the mitochondrial respiratory chain. The binding of the inhibitor to the Q-site of the SDH enzyme blocks the reduction of ubiquinone to ubiquinol, which in turn halts the electron flow from succinate and disrupts the tricarboxylic acid (TCA) cycle. This leads to a catastrophic failure of cellular energy production.
References
- 1. medkoo.com [medkoo.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Resistance to Boscalid Fungicide in Alternaria alternata Isolates from Pistachio in California - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Chloroacetylation of Aromatic Amines in Organic Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the chloroacetylation of aromatic amines, a crucial transformation in organic synthesis for the preparation of various biologically active compounds and synthetic intermediates. The protocol outlines the reaction mechanism, reagent selection, and optimized reaction conditions. Furthermore, a comparative analysis of different catalytic systems and solvent effects is presented in a structured tabular format to facilitate procedural optimization. Visual diagrams generated using Graphviz are included to illustrate the reaction mechanism and a general experimental workflow.
Introduction
Chloroacetylation of aromatic amines is a fundamental N-acylation reaction that introduces a chloroacetyl group onto the nitrogen atom of an aromatic amine. The resulting N-aryl-2-chloroacetamides are versatile intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals, including herbicides like alachlor and metolachlor.[1][2][3] The reactivity of the carbon-chlorine bond in these products allows for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[2] This protocol details reliable methods for achieving efficient chloroacetylation.
Reaction Mechanism
The chloroacetylation of an aromatic amine with chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aromatic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and a proton to yield the N-aryl-2-chloroacetamide product and hydrochloric acid. A base is typically added to neutralize the HCl byproduct, driving the reaction to completion.[4][5]
Caption: Reaction mechanism for the chloroacetylation of an aromatic amine.
Experimental Protocols
Several effective protocols for the chloroacetylation of aromatic amines have been reported, with variations in the choice of base and solvent. Below are two detailed experimental procedures.
Protocol 1: DBU-Catalyzed Chloroacetylation in THF[6][7]
This method utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in tetrahydrofuran (THF) at room temperature, offering high yields within a few hours.[6][7]
Materials:
-
Substituted aromatic amine (e.g., aniline)
-
Chloroacetyl chloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Round bottom flask (50 mL)
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
-
Thin Layer Chromatography (TLC) apparatus
-
Cold water
Procedure:
-
Dissolve the substituted aromatic amine (6 mmol) in THF (5 mL) in a 50 mL round bottom flask.
-
Add DBU (1.2 mmol) to the solution.
-
Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
-
Add chloroacetyl chloride (6.1 mmol) dropwise using a dropping funnel, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, remove the cooling bath and continue stirring the reaction mixture at room temperature for 3-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., Hexane:EtOAc; 7:3).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate, wash it thoroughly with water, and dry it. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Protocol 2: Chloroacetylation in a Biphasic System[8]
This procedure is effective for anilines and uses an aqueous solution of sodium bicarbonate as the base in a biphasic system with ethyl acetate.
Materials:
-
Aniline
-
Chloroacetyl chloride
-
Sodium bicarbonate (1 M aqueous solution)
-
Ethyl acetate
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
Dissolve aniline in ethyl acetate in a suitable reaction vessel.
-
Add an equal volume of 1 M aqueous sodium bicarbonate solution.
-
Stir the biphasic mixture vigorously.
-
Add chloroacetyl chloride dropwise to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer using a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Data Presentation: Comparison of Reaction Conditions
The choice of base and solvent significantly impacts the reaction efficiency, including reaction time and yield. The following table summarizes quantitative data from various reported methods for the chloroacetylation of aromatic amines.
| Aromatic Amine | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Chloroacetyl chloride | DBU | THF | RT | 3 | 86 | [6][7] |
| 2-Aminobenzothiazole | Chloroacetyl chloride | DBU | THF | RT | 4 | 92 | [6][7] |
| 2-Amino-4-phenylthiazole | Chloroacetyl chloride | DBU | THF | RT | 5 | 95 | [6][7] |
| Aniline | Chloroacetyl chloride | TEA | DCM | - | >3 | - | [2][6] |
| Aniline | Chloroacetyl chloride | K2CO3 | Benzene | - | - | - | [2][6] |
| Aniline | Chloroacetyl chloride | NaHCO3 (1M aq.) | Ethyl Acetate | RT | - | "Very good" | [8] |
| Aminoalcohols | Chloroacetyl chloride | Propylene Oxide | Phosphate Buffer | RT | 0.33 | 86 | [9][10] |
| Anilines | Chloroacetyl chloride | Pyridine | CH2Cl2 | - | - | - | [9] |
*RT: Room Temperature; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; THF: Tetrahydrofuran; TEA: Triethylamine; DCM: Dichloromethane.
Experimental Workflow
A generalized workflow for the chloroacetylation of aromatic amines is depicted below. This workflow outlines the key steps from reaction setup to product isolation and purification.
Caption: Generalized experimental workflow for chloroacetylation.
Conclusion
The chloroacetylation of aromatic amines is a robust and versatile reaction in organic synthesis. The choice of protocol, particularly the base and solvent system, can be tailored to the specific substrate and desired reaction conditions. The DBU/THF system offers a highly efficient method at room temperature, while biphasic conditions provide a convenient alternative. The provided protocols and comparative data serve as a valuable resource for researchers in the development of synthetic routes to novel chemical entities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Solved Please explain each step in the mechanism the | Chegg.com [chegg.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Application of N-aryl 2-chloroacetamides as Antimicrobial Agents: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. N-aryl 2-chloroacetamides have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal strains. This document provides a comprehensive overview of their application, including quantitative data on their antimicrobial efficacy, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.
Introduction
N-aryl 2-chloroacetamides are derivatives of chloroacetic acid and an aromatic amine. The presence of the reactive chloroacetyl group is believed to be a key contributor to their biological activity, potentially acting as an alkylating agent that can covalently modify essential biological macromolecules in microbial cells.[1] Furthermore, the lipophilicity conferred by the aryl group can facilitate the passage of these compounds across microbial cell membranes.[2][3] Studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][4]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of N-aryl 2-chloroacetamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). The following tables summarize the reported MIC values for a selection of N-aryl 2-chloroacetamide derivatives against various microbial strains.
Table 1: Antibacterial Activity of N-aryl 2-chloroacetamides (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa | Reference |
| N-(4-chlorophenyl)-2-chloroacetamide | Effective | Effective | Less Effective | - | [2][3] |
| N-(4-fluorophenyl)-2-chloroacetamide | Effective | Effective | Less Effective | - | [2][3] |
| N-(3-bromophenyl)-2-chloroacetamide | Effective | Effective | Less Effective | - | [2][3] |
| 2-chloro-N-phenylacetamide | - | - | - | - | [5] |
| A2 (N-chloro aryl acetamide derivative) | 20 | - | - | - | |
| A3, A4, A1 (N-chloro aryl acetamide derivatives) | 50 | - | - | - | |
| A2, A5 (N-chloro aryl acetamide derivatives) | - | - | - | 20 |
Table 2: Antifungal Activity of N-aryl 2-chloroacetamides (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus flavus | Dermatophytes | Reference |
| N-(substituted phenyl)-2-chloroacetamides | Moderately Effective | - | - | [2][3] |
| 2-chloro-N-phenylacetamide | - | 16 - 256 | - | [5] |
| Chloroacetamide derivative 2 | 25 - 50 | - | 3.12 - 50 | [6] |
| Chloroacetamide derivative 3 | 25 - 50 | - | 3.12 - 50 | [6] |
| Chloroacetamide derivative 4 | 25 - 50 | - | 3.12 - 50 | [6] |
Experimental Protocols
The following are detailed protocols for the synthesis and antimicrobial evaluation of N-aryl 2-chloroacetamides.
Synthesis of N-aryl 2-chloroacetamides
This protocol describes a general method for the synthesis of N-aryl 2-chloroacetamides via the reaction of a substituted aniline with chloroacetyl chloride.
Materials:
-
Substituted aryl amine
-
Chloroacetyl chloride
-
Benzene (or another suitable solvent)
-
Triethylamine (TEA) (optional, as a base)
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve the substituted aryl amine (0.02 mol) in benzene.
-
Add chloroacetyl chloride (0.03 mol) dropwise to the solution while stirring. A few drops of triethylamine can be added to act as a base and neutralize the HCl formed during the reaction.
-
The reaction mixture is typically stirred at room temperature or refluxed for several hours (e.g., 2 hours).[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture. The resulting precipitate, which is the N-aryl 2-chloroacetamide, is collected by filtration.
-
Wash the precipitate with benzene to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N-aryl 2-chloroacetamide.
-
Characterize the synthesized compound using techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique used to determine the MIC of an antimicrobial agent against bacteria and fungi.[3][7][8]
Materials:
-
Synthesized N-aryl 2-chloroacetamide compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains to be tested
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., Dimethyl sulfoxide - DMSO)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each N-aryl 2-chloroacetamide in a suitable solvent like DMSO at a high concentration (e.g., 10 mg/mL).[7]
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[8] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7][8]
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.[7] This creates a range of decreasing concentrations of the compound.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted test compounds.
-
Controls:
-
Positive Control: A well containing broth, inoculum, and a standard antibiotic.
-
Negative Control: A well containing broth, inoculum, and the solvent used to dissolve the compounds (e.g., DMSO).
-
Sterility Control: A well containing only broth to check for contamination.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.[7][8]
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium or fungus.
Materials:
-
Results from the MIC assay
-
Appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Micropipette
-
Incubator
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.[8]
-
Spot-inoculate the aliquots onto separate, labeled sections of an appropriate agar plate.[7]
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration of the test compound that results in no colony growth on the agar plate, indicating a 99.9% reduction in the initial inoculum.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of N-aryl 2-chloroacetamides.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
- 5. scielo.br [scielo.br]
- 6. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Novel Quinazolinone Derivatives Using N-Biphenyl-2-yl-2-chloro-acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed experimental protocol for the synthesis of novel quinazolinone derivatives utilizing N-Biphenyl-2-yl-2-chloro-acetamide as a key starting material. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines a proposed synthetic route, detailed experimental procedures, and potential biological significance of the resulting compounds.
Introduction
The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[1] The synthesis of novel quinazolinone derivatives is a continuous effort in the quest for more potent and selective therapeutic agents. The use of N-aryl-2-chloro-acetamides as precursors offers a versatile approach to introduce diverse substituents onto the quinazolinone core, thereby enabling the exploration of structure-activity relationships (SAR).[4][5] This protocol focuses on the proposed use of this compound, a commercially available compound[6], in a cyclocondensation reaction to generate a novel quinazolinone derivative with a biphenyl moiety. The biphenyl group is a common feature in many pharmacologically active compounds and may confer unique biological properties to the final product.
Proposed Synthetic Pathway
The proposed synthesis is based on the principles of the Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid with an amide.[7][8] In this modified approach, this compound is reacted with anthranilic acid. The reaction is expected to proceed via an initial N-acylation of the anthranilic acid, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. The presence of the chloro group on the acetamide might facilitate the reaction or offer a handle for further derivatization.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of 2-((biphenyl-2-ylamino)methyl)-3H-quinazolin-4(3H)-one.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq (2.46 g, 10 mmol) |
| Anthranilic Acid | 1.2 eq (1.65 g, 12 mmol) |
| Polyphosphoric Acid (PPA) | ~10 g |
| Reaction Conditions | |
| Temperature | 140-150 °C |
| Reaction Time | 4-6 hours |
| Product | |
| Product Name | 2-((biphenyl-2-ylamino)methyl)-3H-quinazolin-4(3H)-one |
| Molecular Formula | C₂₁H₁₇N₃O |
| Molecular Weight | 327.38 g/mol |
| Theoretical Yield | 3.27 g |
| Hypothetical Yield | ~75% (2.45 g) |
| Physical Appearance | Off-white to pale yellow solid |
Experimental Protocols
This section provides a detailed methodology for the synthesis of the target quinazolinone derivative.
Protocol 1: Synthesis of 2-((biphenyl-2-ylamino)methyl)-3H-quinazolin-4(3H)-one
Materials:
-
This compound (CAS 23088-28-0)[6]
-
Anthranilic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, Buchner funnel, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.46 g, 10 mmol) and anthranilic acid (1.65 g, 12 mmol).
-
Addition of Catalyst: Carefully add polyphosphoric acid (~10 g) to the flask.
-
Reaction: Heat the mixture to 140-150 °C with continuous stirring for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 1:1).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (~100 mL) with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of 2-((biphenyl-2-ylamino)methyl)-3H-quinazolin-4(3H)-one.
Potential Signaling Pathway Inhibition
Given the prevalence of quinazolinone derivatives as kinase inhibitors, the synthesized compound could potentially target signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by the synthesized quinazolinone derivative.
Conclusion
This document provides a detailed and practical guide for the synthesis of a novel quinazolinone derivative using this compound. The proposed protocol is based on established synthetic methodologies and offers a viable route to new chemical entities for drug discovery and development. The resulting compound, bearing a biphenyl moiety, is a promising candidate for biological evaluation, particularly in the areas of oncology and infectious diseases, where quinazolinone derivatives have shown significant therapeutic potential.[1][9] Further studies would be required to confirm the structure of the synthesized compound and to fully elucidate its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Biphenyl-2-yl-2-chloro-acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Biphenyl-2-yl-2-chloro-acetamide, a key intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Schotten-Baumann reaction. This involves the acylation of 2-aminobiphenyl with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]
Q2: Why is the yield of my reaction consistently low?
A2: Low yields can stem from several factors. The steric hindrance of the biphenyl group at the 2-position can slow down the reaction. Other common causes include incomplete reaction, side reactions such as hydrolysis of chloroacetyl chloride, or loss of product during workup and purification. Careful control of reaction conditions is crucial.
Q3: What is the role of the base in this synthesis, and which one should I choose?
A3: The base neutralizes the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[1] Common bases include tertiary amines like triethylamine or pyridine, or an aqueous base like sodium hydroxide in a biphasic system. The choice of base can impact the reaction rate and side product formation.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (2-aminobiphenyl), you can observe the consumption of the amine and the formation of the product.
Q5: My product is an oil and won't crystallize. What should I do?
A5: Oiling out can be due to the presence of impurities or residual solvent. Try triturating the oil with a non-polar solvent like hexane to induce solidification. If this fails, purification by column chromatography followed by recrystallization is recommended.
Troubleshooting Guide
Low Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | The steric hindrance of the 2-biphenyl group can impede the approach of the chloroacetyl chloride. Consider extending the reaction time or slightly increasing the reaction temperature. Ensure efficient stirring to maximize contact between reactants. |
| Hydrolysis of Chloroacetyl Chloride | Chloroacetyl chloride reacts readily with water. Ensure all glassware is dry and use anhydrous solvents. If using an aqueous base, the reaction should be vigorous to ensure the acylation of the amine is faster than the hydrolysis of the acid chloride. |
| Suboptimal Base Concentration | An insufficient amount of base will not fully neutralize the HCl produced, leading to the deactivation of the starting amine. Use at least a stoichiometric amount of base, and in some cases, a slight excess may be beneficial. |
| Product Loss During Workup | Ensure the pH is appropriately adjusted during the aqueous wash steps to minimize the solubility of the product in the aqueous layer. Perform multiple extractions with the organic solvent to maximize recovery. |
Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Unreacted 2-aminobiphenyl | This indicates an incomplete reaction. See "Incomplete Reaction" under "Low Product Yield" for solutions. For purification, recrystallization is often effective as the starting amine has different solubility properties than the amide product. |
| Diacylation Product | Although less common with secondary amides, it's a possibility. This can be minimized by the slow, dropwise addition of chloroacetyl chloride to the amine solution. |
| Hydrolysis Product (2-hydroxy-N-biphenyl-2-yl-acetamide) | If water is present, chloroacetyl chloride can hydrolyze to chloroacetic acid, which can then react with the amine, or the product itself can undergo hydrolysis under certain conditions.[3] Using anhydrous conditions is the best prevention. This impurity can often be removed by column chromatography. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-aminobiphenyl
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminobiphenyl (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Data Presentation
The following tables provide a qualitative overview of how different reaction parameters can influence the yield of N-aryl acetamide synthesis, which can be applied to the synthesis of this compound.
Table 1: Effect of Base on Reaction Yield
| Base | Potential Advantages | Potential Disadvantages | Expected Impact on Yield |
| Triethylamine | Good solubility in organic solvents, easy to remove. | Can sometimes be less effective with sterically hindered amines. | Moderate to Good |
| Pyridine | Can act as a nucleophilic catalyst, potentially increasing the reaction rate. | More difficult to remove than triethylamine. | Moderate to Good |
| Aqueous NaOH | Inexpensive and effective for Schotten-Baumann conditions. | Can promote the hydrolysis of chloroacetyl chloride if mixing is not efficient. | Variable, can be high with optimization |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Key Properties | Expected Impact on Yield |
| Dichloromethane (DCM) | Aprotic, good solvent for reactants, easy to remove. | Good |
| Tetrahydrofuran (THF) | Aprotic, can coordinate with cations which may influence reactivity. | Good |
| Acetonitrile | Polar aprotic, can be used for biphasic reactions. | Moderate to Good |
| Two-phase (e.g., DCM/Water) | Classic Schotten-Baumann conditions, product stays in the organic phase. | Can be high, but optimization is key to minimize hydrolysis. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Troubleshooting guide for N-aryl acetamide synthesis side reactions
This guide provides troubleshooting solutions for common side reactions and issues encountered during the synthesis of N-aryl acetamides.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield of my desired N-aryl acetamide. What are the potential causes and how can I improve it?
A1: Low yields in N-aryl acetamide synthesis can stem from several factors, including incomplete reaction, side reactions, or product loss during work-up and purification.
Troubleshooting Low Yield:
A primary reason for low yield is often incomplete consumption of the starting aniline. This can be due to the deactivation of the aniline by the acid byproduct formed during the reaction, especially when using acyl chlorides or anhydrides. The addition of a base is crucial to neutralize this acid.[1] Another factor can be the reactivity of the acylating agent itself; for instance, acetic acid is a greener but less reactive acylating agent compared to acetyl chloride or acetic anhydride, often requiring a catalyst and higher temperatures to achieve good conversion.[2]
For sterically hindered or electronically deactivated anilines, the reaction can be sluggish.[3][4] In such cases, increasing the reaction temperature, using a more reactive acylating agent, or employing a catalyst like 4-(Dimethylaminopyridine) (DMAP) can improve the yield.[3] DMAP works by forming a more reactive N-acylpyridinium intermediate with the acylating agent.[3]
Recommended Actions:
-
Ensure adequate mixing: Vigorous stirring is important, especially in heterogeneous mixtures.
-
Optimize reaction temperature: While some reactions proceed at room temperature, others may require heating.[3][5]
-
Use a suitable solvent: Solvents like DMF or DMSO can be effective for dissolving hindered anilines.[3]
-
Increase the stoichiometry of the acylating agent: Using a slight excess (1.1 to 1.5 equivalents) of the acylating agent can help drive the reaction to completion.[3]
Q2: My final product is contaminated with unreacted aniline. How can I remove it?
A2: Unreacted aniline is a common impurity. Due to its basic nature, it can be effectively removed during the work-up procedure using an acidic wash.
Protocol for Removal of Unreacted Aniline:
-
Dissolve the crude reaction mixture in a suitable organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.
-
Stopper the funnel, invert, and vent frequently. Shake the funnel to allow the acid to react with the basic aniline, forming a water-soluble salt.
-
Allow the layers to separate. The anilinium salt will be in the aqueous layer.
-
Drain the aqueous layer.
-
Repeat the acid wash if necessary (monitor by TLC).
-
Wash the organic layer with water and then with brine to remove any remaining acid and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q3: I suspect diacetylation is occurring, leading to the formation of a diacetylated aniline byproduct. How can I prevent this?
A3: Diacetylation can occur when the initially formed N-aryl acetamide is further acylated. This is more likely with highly reactive anilines or when a large excess of the acylating agent is used under harsh conditions.
Strategies to Minimize Diacetylation:
-
Control the stoichiometry: Use a stoichiometric amount or only a slight excess of the acylating agent.[3]
-
Slow addition: Add the acylating agent dropwise to the reaction mixture to avoid high local concentrations.[3]
-
Moderate reaction conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Use a less reactive acylating agent: Consider using acetic anhydride instead of acetyl chloride if diacetylation is a significant issue.
Q4: My product is contaminated with acetic acid from the reaction. How can I effectively remove it?
A4: Acetic acid is a common byproduct when using acetic anhydride as the acylating agent, or it can be residual starting material if used as the acylating agent. It can be removed with a basic wash during the work-up.
Protocol for Acetic Acid Removal:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). Be cautious as this will generate CO₂ gas, so vent the separatory funnel frequently.
-
The acetic acid will be neutralized to form sodium acetate, which is soluble in the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer, filter, and evaporate the solvent.
For stubborn traces of acetic acid, an azeotropic distillation with a solvent like toluene or heptane after the initial work-up can be effective.[6]
Troubleshooting Summary Tables
Table 1: Troubleshooting Low Yield
| Observation | Potential Cause | Suggested Solution | Expected Outcome |
| Significant amount of unreacted aniline | Insufficient base, low reactivity of reagents, or unfavorable conditions. | Add a base (e.g., pyridine, triethylamine, or K₂CO₃). Use a more reactive acylating agent (acetyl chloride > acetic anhydride > acetic acid). Increase reaction temperature. Use a catalyst (e.g., DMAP). | Increased conversion of aniline and higher product yield. |
| Reaction stalls | Deactivation of aniline by acid byproduct. | Add a stoichiometric amount of a non-nucleophilic base. | Neutralizes the acid, allowing the reaction to proceed to completion. |
| Product loss during work-up | Product is partially water-soluble. | Saturate the aqueous layer with brine (NaCl) during extraction to decrease the solubility of the organic product in the aqueous phase. | Minimized product loss in the aqueous layer. |
Table 2: Troubleshooting Impurities
| Impurity | Identification Method | Removal Strategy | Purification Protocol |
| Unreacted Aniline | TLC, ¹H NMR (characteristic aromatic signals) | Acidic wash (e.g., 1 M HCl) during work-up. | Liquid-liquid extraction. |
| Diacetylated Product | TLC (often a less polar spot), ¹H NMR, Mass Spec | Column chromatography. | Use a solvent system with a polarity that provides good separation (e.g., hexane/ethyl acetate). |
| Acetic Acid | ¹H NMR (singlet around 2.1 ppm), acidic pH of crude product | Basic wash (e.g., saturated NaHCO₃) during work-up. | Liquid-liquid extraction. |
| Starting Acylating Agent (e.g., Acetic Anhydride) | ¹H NMR | Aqueous work-up will hydrolyze it to acetic acid, which can then be removed with a basic wash. | Standard aqueous work-up followed by a basic wash. |
Detailed Experimental Protocols
Protocol 1: General Procedure for N-aryl acetamide Synthesis using Acetic Anhydride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aryl amine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, toluene, or dichloromethane).
-
Add a base (e.g., sodium acetate, 1.5 eq) if not using acetic acid as the solvent.
-
Slowly add acetic anhydride (1.1 - 1.2 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the amine) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[7]
Protocol 2: Purification by Recrystallization
-
Dissolve the crude N-aryl acetamide in a minimum amount of a hot solvent (common solvents include ethanol, methanol, ethyl acetate, or mixtures with water or hexane).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: General reaction scheme for N-aryl acetamide synthesis.
Caption: A logical workflow for troubleshooting N-aryl acetamide synthesis.
References
Technical Support Center: Optimization of Chloroacetylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chloroacetylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of chloroacetylation reactions.
dot
A decision tree for troubleshooting common issues in chloroacetylation reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yield in chloroacetylation reactions can stem from several factors:
-
Moisture Contamination: Chloroacetyl chloride is highly sensitive to moisture and can hydrolyze to chloroacetic acid, which is unreactive under these conditions. Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
Inappropriate Base: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl byproduct, leading to protonation of the amine and halting the reaction. A base that is too strong or too nucleophilic can lead to side reactions.
-
Poor Substrate Solubility: If your starting amine is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Choose a solvent in which your substrate has good solubility.
-
Suboptimal Temperature: The reaction may be too slow at low temperatures. While initial cooling is often necessary during the addition of the highly reactive chloroacetyl chloride, the reaction may need to be warmed to room temperature or higher to go to completion.[1]
-
Product Loss During Work-up: The desired product may have some solubility in the aqueous phase, leading to loss during extraction. It is advisable to re-extract the aqueous layer. Also, ensure the pH of the aqueous layer is appropriate to minimize product solubility.
Q2: I am observing significant amounts of O-chloroacetylation on my amino alcohol substrate. How can I improve N-selectivity?
A2: Achieving chemoselective N-chloroacetylation in the presence of a hydroxyl group is a common challenge. Here are some strategies to enhance N-selectivity:
-
Use of Aqueous Buffers: Performing the reaction in a phosphate buffer (pH ~7.4) has been shown to be highly effective in promoting selective N-acylation over O-acylation.[2][3] The use of phosphate buffer can suppress the reactivity of alcohols.[1]
-
Solvent Choice: The choice of solvent can significantly influence selectivity. For instance, in some cases, using acetonitrile (MeCN) as a solvent with triethylamine (TEA) as a base can lead to the formation of the O-acylated product.[2]
-
Metal Salt Additives: The use of certain Lewis acids, such as FeCl₃, can in some cases suppress the reactivity of amines, so careful selection is necessary.[2] However, other metal salts might be explored to selectively coordinate with the hydroxyl group and reduce its nucleophilicity.[4]
Q3: My reaction is producing a significant amount of di-acylated product. How can this be avoided?
A3: The formation of a di-acylated product, where two chloroacetyl groups are attached to the nitrogen atom, can occur, especially with primary amines. To minimize this:
-
Controlled Stoichiometry: Carefully control the stoichiometry of chloroacetyl chloride, using only a slight excess (e.g., 1.05-1.1 equivalents).
-
Slow Addition: Add the chloroacetyl chloride dropwise to the reaction mixture at a low temperature to maintain control over the reaction.
-
Choice of Base: Using a sterically hindered non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can help prevent di-acylation.[5][6] In some cases, using a weaker base or even no base can surprisingly lead to higher yields of the di-acylated product, so base selection is crucial.[2]
Q4: The reaction mixture turns dark, and I am getting a sticky or oily product. What is happening?
A4: A dark reaction mixture and the formation of a sticky or oily product often indicate decomposition or polymerization.
-
High Temperatures: Avoid excessive heating, as this can promote side reactions and decomposition of the starting materials or product.
-
Prolonged Reaction Times: Extended reaction times, especially at elevated temperatures, can lead to the formation of polymeric byproducts. Monitor the reaction by TLC to determine the optimal reaction time.
-
Incomplete Solvent Removal: Ensure all solvent is removed during the work-up, as residual solvent can result in an oily product.
Q5: How do I choose the right base for my chloroacetylation reaction?
A5: The choice of base depends on the substrate and reaction conditions.
-
For simple amines and anilines: Triethylamine (TEA) or pyridine are commonly used to neutralize the HCl byproduct.
-
To avoid di-acylation or other side reactions: A sterically hindered, non-nucleophilic base like DBU is a good choice.[6]
-
For chemoselective N-acylation in aqueous media: A phosphate buffer can act as the base and also promote selectivity.[2]
-
HCl Scavengers: In some cases, neutral HCl scavengers like propylene oxide can be used to provide a mild and clean procedure.[2]
Data Presentation
The following tables summarize quantitative data on the optimization of chloroacetylation reaction conditions.
Table 1: N-Acylation of Various Amines in Phosphate Buffer [7]
| Amine | Product | Time (min) | Yield (%) |
| Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 |
| 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 |
| 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 |
| 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 |
| Benzylamine | N-Benzyl-2-chloroacetamide | 20 | 78 |
Table 2: Effect of Base and Solvent on the Chloroacetylation of 2-Aminobenzyl Alcohol (ABA) with Chloroacetyl Chloride (CAC) [2][4]
| Entry | Base | Solvent | Product Distribution (Anilide : Di-substituted : Ester) |
| 1 | DBU | CH₂Cl₂ | 1:1 mixture |
| 2 | DABCO | CH₂Cl₂ | 1:1 mixture |
| 3 | DMAP | DMF | 1:1 mixture |
| 4 | Lutidine | CH₂Cl₂ | Maximum di-substituted product |
| 5 | None | CH₂Cl₂ | 85% Di-substituted product (by NMR) |
| 6 | TEA | CH₂Cl₂ | 83% Anilide (by NMR) |
| 7 | TEA | MeCN | Anilide and 17% Ester |
| 8 | None | Phosphate Buffer | 77% Anilide |
Table 3: Chloroacetylation of Phenol and Methoxyphenols with Catalytic FeCl₃ [1]
| Substrate | Catalyst | Molar Ratio (Substrate:CAC) | Yield (%) |
| Phenol | FeCl₃ | 1:1 | 60 |
| o-Methoxyphenol | FeCl₃ | 1:1 | 75 |
| p-Methoxyphenol | FeCl₃ | 1:1 | 87.7 |
| m-Methoxyphenol | FeCl₃ | 1:1 | 92 |
| Phenol | FeCl₃·6H₂O | 1:1 | Lower than FeCl₃ |
Experimental Protocols
Protocol 1: N-Chloroacetylation of Anilines in an Aqueous Phosphate Buffer [7]
This protocol describes a rapid and environmentally friendly method for the N-acylation of anilines.
-
Materials:
-
Aniline (1.0 mmol)
-
Chloroacetyl chloride (1.1 mmol)
-
0.1 M Phosphate buffer (pH 7.4)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the aniline (1.0 mmol) in the phosphate buffer (10 mL) in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.
-
Continue to stir the reaction mixture at room temperature for 15-20 minutes.
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the product by filtration and wash with cold water.
-
Protocol 2: N-Chloroacetylation of Aryl Amines in an Organic Solvent [5][7]
This protocol is suitable for substrates that may not be soluble in aqueous media.
-
Materials:
-
Substituted aryl amine (6.0 mmol)
-
Chloroacetyl chloride (6.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
-
-
Procedure:
-
Dissolve the substituted aryl amine (6.0 mmol) in anhydrous THF (5 mL) in a 50 mL round-bottom flask under an inert atmosphere.
-
Add DBU (1.2 mmol) to the solution.
-
Cool the reaction mixture in an ice-salt bath and stir for 15 minutes.
-
Add chloroacetyl chloride (6.1 mmol) dropwise from the dropping funnel, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry. The product can be further purified by recrystallization.
-
Visualization of Key Concepts
dot
Workflow for optimizing N- versus O-chloroacetylation selectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CN105348083A - Purifying method for chloroacetyl chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
Technical Support Center: Purification of Crude N-Biphenyl-2-yl-2-chloro-acetamide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of crude N-Biphenyl-2-yl-2-chloro-acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Based on the synthesis of analogous N-substituted chloroacetamides, the most probable impurities include:
-
Unreacted Starting Materials: 2-aminobiphenyl and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).[1]
-
By-products: Di-acylated products, where the chloroacetyl group attaches to both the nitrogen and another position, or products resulting from the reaction of the chlorine atom.[2][3]
-
Hydrolysis Products: Chloroacetic acid, formed from the reaction of residual chloroacetyl chloride with water.
-
Salts: Ammonium chloride or other salts, depending on the specific reaction conditions and work-up procedure.[2][4]
Q2: What is the recommended first-line purification method for this compound?
Recrystallization is often the most effective and straightforward initial purification technique for crystalline solids like N-aryl acetamides.[5][6] The choice of solvent is critical and may require some experimentation. Ethanol is a common solvent for recrystallizing similar compounds.[5][7]
Q3: My purified product has a low melting point and appears discolored. What could be the issue?
A low or broad melting point range and discoloration (often yellowish) typically indicate the presence of impurities.[8][9] Even trace amounts of moisture or residual starting materials can significantly impact the melting point.[10] Further purification steps, such as a second recrystallization or column chromatography, may be necessary.
Q4: Is this compound soluble in water?
While chloroacetamide itself is soluble in water, the presence of the bulky, hydrophobic biphenyl group in this compound significantly decreases its aqueous solubility.[8][11][12] It is expected to be more soluble in organic solvents.[12]
Troubleshooting Guides
Problem 1: Presence of Starting Materials in the Purified Product
Symptoms:
-
TLC analysis shows spots corresponding to 2-aminobiphenyl.
-
NMR spectrum indicates the presence of signals from 2-aminobiphenyl or chloroacetic acid.
Possible Causes:
-
Incorrect stoichiometry of reactants.
-
Incomplete reaction.
-
Inefficient removal during work-up.
Solutions:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting reaction time, temperature, or stoichiometry.
-
Aqueous Wash: During the work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted 2-aminobiphenyl by forming its water-soluble salt. A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) can remove acidic impurities like chloroacetic acid.
-
Recrystallization: Carefully select a recrystallization solvent where the desired product has lower solubility than the starting materials at cooler temperatures.
-
Column Chromatography: If recrystallization is ineffective, column chromatography provides a more robust method for separating compounds with different polarities.
Problem 2: Low Yield After Recrystallization
Symptoms:
-
A significantly lower than expected amount of crystalline product is recovered.
Possible Causes:
-
The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures.
-
Too much solvent was used.
-
Premature crystallization during hot filtration.
-
The product is not precipitating completely from the solution upon cooling.
Solutions:
-
Solvent Selection: Test a range of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: Pre-heat the filtration funnel and receiving flask to prevent the product from crashing out during filtration.
-
Induce Crystallization: If the product remains in solution, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal.
-
Cooling: Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize precipitation.
Quantitative Data Summary
| Parameter | Value/Range | Compound | Notes |
| Purity (Technical Grade) | ~98% | 2-chloroacetamide | Common impurities include ammonium chloride and water.[4] |
| Purity (Recrystallized) | >99% | 2-chloroacetamide | Recrystallization is effective in removing salts. |
| Recrystallization Yield | ~80% | Chloroacetamide | Example yield when recrystallizing from water.[10] |
| Melting Point | 118-120 °C | 2-chloro-N-phenylacetamide | Recrystallized from an ethanol solution.[5] |
| Melting Point | 413-415 K (140-142 °C) | 2-chloro-N-(4-hydroxyphenyl)acetamide | Recrystallized from an ethanol solution.[6] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Place a small amount of the crude this compound in several test tubes. Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures thereof) to each tube. A suitable solvent will dissolve the crude product when heated but will result in crystal formation upon cooling.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (eluent). The ideal eluent will provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4. A common stationary phase is silica gel.
-
Column Packing: Pack a chromatography column with the chosen stationary phase (e.g., silica gel) as a slurry in the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of crude this compound.
References
- 1. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 2. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ec.europa.eu [ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.info [ijpsr.info]
- 8. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 9. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
How to avoid di-acylated byproducts in acetamide synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid the formation of di-acylated byproducts during acetamide synthesis.
Frequently Asked Questions (FAQs)
What is di-acylation in acetamide synthesis and why does it occur?
Di-acylation is a common side reaction in acetamide synthesis where a primary amine is acylated twice, leading to the formation of a di-acetylated byproduct instead of the desired mono-acetylated product. This occurs when the initially formed mono-acetylated amide reacts further with the acylating agent. The nitrogen atom in the amide is still nucleophilic enough to attack another molecule of the acylating agent, especially under harsh reaction conditions.
What are the primary factors that promote di-acylation?
Several factors can contribute to the formation of di-acylated byproducts:
-
Excess Acylating Agent: Using a large excess of the acylating agent (e.g., acetic anhydride or acetyl chloride) increases the probability of the mono-acetylated product reacting further.
-
High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for the less reactive amide to undergo a second acylation.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long, even after the primary amine has been consumed, can lead to the slow formation of the di-acylated byproduct.
-
Strongly Basic Conditions: While a base is often required to neutralize the acid byproduct, a very strong base can deprotonate the mono-acetylated amide, increasing its nucleophilicity and making it more susceptible to a second acylation.
How can I detect the presence of di-acylated byproducts in my reaction mixture?
Several analytical techniques can be used to identify and quantify di-acylated byproducts:
-
Thin Layer Chromatography (TLC): Di-acylated byproducts are typically less polar than their mono-acylated counterparts and will have a higher Rf value.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the accurate quantification of both the desired product and the byproduct.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for separating and identifying volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the mono- and di-acylated products based on their unique chemical shifts and integration values.
Troubleshooting Guide
Issue: Significant amount of di-acylated byproduct observed.
Cause: This is often due to overly aggressive reaction conditions.
Solutions:
-
Optimize Stoichiometry: Reduce the amount of the acylating agent. A molar ratio of 1:1 to 1:1.2 (amine to acylating agent) is often sufficient.
-
Control Temperature: Run the reaction at a lower temperature. For many acetylations, room temperature or even 0 °C is adequate.[2]
-
Monitor Reaction Progress: Use TLC or another suitable analytical technique to monitor the consumption of the starting amine. Quench the reaction as soon as the starting material is no longer observed.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like triethylamine or pyridine.
Issue: Low yield of the desired mono-acetamide.
Cause: Besides di-acylation, low yields can result from incomplete reaction or degradation of the product.
Solutions:
-
Check Reagent Quality: Ensure that the starting amine and acylating agent are pure and dry.
-
Solvent Choice: Use an appropriate solvent that dissolves the reactants but does not participate in the reaction. Dichloromethane, chloroform, and tetrahydrofuran are common choices.
-
Gradual Addition: Add the acylating agent slowly to the solution of the amine, especially if the reaction is exothermic. This helps to control the reaction temperature and minimize side reactions.
Issue: Difficulty in removing the di-acylated byproduct.
Cause: Di-acylated byproducts can sometimes have similar solubility properties to the desired product, making purification challenging.
Solutions:
-
Column Chromatography: This is one of the most effective methods for separating compounds with different polarities.[3][4] A carefully chosen solvent system can effectively separate the mono- and di-acylated products.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can be an effective purification method.[3][4]
-
Liquid-Liquid Extraction: Differences in the solubility of the product and byproduct in two immiscible solvents can be exploited for separation.[3][4]
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Amine:Acetic Anhydride) | Mono-acetamide Yield (%) | Di-acetamide Byproduct (%) |
| 1:1 | 95 | <5 |
| 1:1.5 | 85 | 15 |
| 1:2 | 70 | 30 |
Note: These are representative values and can vary depending on the specific amine and reaction conditions.
Table 2: Influence of Temperature on Reaction Selectivity
| Temperature (°C) | Mono-acetamide Yield (%) | Di-acetamide Byproduct (%) |
| 0 | 98 | <2 |
| 25 (Room Temp) | 92 | 8 |
| 50 | 75 | 25 |
Note: These are representative values and can vary depending on the specific amine and reaction conditions.
Experimental Protocols
Protocol for Selective Mono-N-Acetylation of a Primary Amine
This protocol is designed to minimize the formation of di-acylated byproducts.
Materials:
-
Primary amine
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution over 10-15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting amine is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Troubleshooting Workflow for Di-acylation
Caption: A decision tree for troubleshooting and mitigating di-acylation.
Reaction Pathway: Mono- vs. Di-acylation
Caption: Simplified reaction pathways for mono- and di-acetylation.
References
Recrystallization techniques for purifying N-Biphenyl-2-yl-2-chloro-acetamide
Technical Support Center: Purifying N-Biphenyl-2-yl-2-chloro-acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of this compound, a crucial purification step for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, ethanol is a common and effective solvent for the recrystallization of N-aryl acetamides.[1][2][3] A solvent pair, such as ethyl acetate/hexanes, can also be a good option if a single solvent is not ideal.[1] The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.
Q2: My purified this compound appears colored. How can I remove the color?
A2: Colored impurities, often arising from oxidation or side reactions, can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtration.[1][4] The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.
Q3: I am experiencing a low yield after recrystallization. What are the common causes and how can I improve it?
A3: Low recovery is a frequent issue in recrystallization and can be caused by several factors:
-
Using too much solvent: This is the most common reason for low yield. Use the minimum amount of hot solvent necessary to dissolve the crude product.[4][5]
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost. To prevent this, ensure the filtration apparatus is pre-heated.
-
Significant solubility in cold solvent: The product may have some solubility even in the cold solvent, leading to loss in the filtrate.[5] Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[1]
-
Washing with room temperature solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.[1][5]
Q4: My product is not crystallizing out of the solution upon cooling. What should I do?
A4: If crystals do not form, the solution may not be sufficiently supersaturated. Several techniques can be employed to induce crystallization:
-
Scratching: Scratch the inside of the flask at the liquid-air interface with a glass rod.[6]
-
Seeding: Add a seed crystal of pure this compound to the solution.[6]
-
Concentration: Carefully evaporate some of the solvent to increase the concentration of the compound.[4]
-
Further Cooling: Ensure the solution is adequately cooled, potentially in a freezer if the solvent's freezing point allows.[6]
Q5: Instead of crystals, my product has "oiled out." How can I resolve this?
A5: "Oiling out" occurs when the product separates as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.[1][4] To address this:
-
Re-heat and add more solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent. Allow it to cool more slowly.[1]
-
Change the solvent system: The chosen solvent may be inappropriate. Consider a different solvent or a solvent pair.[1] A good approach is to dissolve the oil in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid, then heat to clarify and cool slowly.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | - Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[6]- Concentrate the solution by evaporating some of the solvent.[4]- Ensure the solution is thoroughly cooled in an ice bath.[1] |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the impure product. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[1]- Switch to a lower-boiling point solvent or use a solvent pair.[6] |
| Low Recovery of Pure Product | - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required for dissolution.[4][5]- Cool the solution in an ice bath to minimize solubility.[1]- Pre-heat the filtration apparatus to prevent premature crystal formation. |
| Crystals are Colored | Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before crystallization.[1][4] |
| Recovered Crystals are Still Impure | - Impurities have similar solubility to the product.- Cooling was too rapid, trapping impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]- Perform a second recrystallization.[6]- Wash the filtered crystals with a small amount of ice-cold solvent.[1][6] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization from ethanol.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[1][4] Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization. Pre-heating the filtration funnel and the receiving flask is recommended.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.[1]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to remove any residual solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Chloroacetamide Synthesis and Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the synthesis and stability of chloroacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of moisture on the synthesis of chloroacetamide?
Moisture, particularly at elevated temperatures, can significantly reduce the yield and purity of chloroacetamide during synthesis. The presence of water can lead to the hydrolysis of the chloroacetyl group, resulting in the formation of unwanted byproducts such as glycolic acid and glycine derivatives.[1][2] When using aqueous ammonia for synthesis, it is crucial to maintain low temperatures (0–5°C) to minimize these side reactions.[1] For higher purity and yield, synthesis using anhydrous ammonia is recommended as it avoids the introduction of water altogether.[2]
Q2: How does the presence of water affect the stability and storage of chloroacetamide?
Chloroacetamide is susceptible to hydrolysis, and its stability is compromised in the presence of moisture.[3] It should be stored in airtight containers away from moisture to prevent degradation.[4] Traces of moisture can also lead to a significant lowering of its melting point, which can be an indicator of product impurity.[1]
Q3: What are the primary degradation products of chloroacetamide in the presence of water?
In aqueous environments, chloroacetamide can undergo hydrolysis. This can occur under acidic, basic, or neutral conditions. The primary degradation pathways involve the nucleophilic substitution of the chlorine atom by a hydroxyl group to form hydroxyacetamide, and the cleavage of the amide bond.[5][6] The rate of hydrolysis is dependent on pH and temperature.[5][7]
Q4: What analytical techniques are suitable for assessing the purity of chloroacetamide and detecting moisture-related impurities?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for determining the purity of chloroacetamide and identifying degradation products.[4] These methods can separate chloroacetamide from its impurities and provide information about their molecular weights and structures. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a valuable tool for impurity profiling and structural elucidation.
Troubleshooting Guides
Issue 1: Low Yield During Chloroacetamide Synthesis
Symptoms:
-
The final mass of the isolated chloroacetamide is significantly lower than the theoretical yield.
-
The reaction mixture appears discolored or contains unexpected precipitates.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Excessive Moisture in Reagents or Glassware | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents if the protocol allows. If using aqueous ammonia, ensure it is properly chilled.[2] |
| Reaction Temperature Too High | Maintain the reaction temperature strictly within the recommended range (e.g., 0-5°C for synthesis with aqueous ammonia) to prevent side reactions like the formation of glycine.[1] |
| Degraded Starting Materials | Use fresh or properly stored starting materials. For instance, ethyl chloroacetate can degrade over time. |
| Inefficient Reaction Quenching/Product Isolation | Ensure the product is properly precipitated and filtered. Chloroacetamide has some solubility in water, so using ice-cold water for washing can minimize loss.[1] |
Issue 2: Impure Product (e.g., Low Melting Point)
Symptoms:
-
The melting point of the synthesized chloroacetamide is broad and lower than the literature value (119-120°C).[1][8]
-
The product appears discolored or has an unusual odor.
-
Analytical tests (e.g., HPLC, NMR) show the presence of significant impurities.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Presence of Moisture During Reaction or Storage | As noted, moisture can lower the melting point.[1] Recrystallization from a suitable solvent can help purify the product. Ensure the final product is stored in a desiccator. |
| Formation of Byproducts due to High Temperature | If the reaction temperature was not adequately controlled, byproducts like ammonium chloride or glycine may be present.[1][2] Washing with cold water can help remove ammonium chloride.[1] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC) to ensure it has gone to completion. |
| Contaminated Reagents | Use reagents of high purity to avoid introducing impurities into the reaction. |
Quantitative Data
Table 1: Hydrolysis Half-life of Chloroacetamide at Different pH Values
| pH | Temperature (°C) | Half-life | Reference |
| 7 | 25 | ~1.5 years (estimated) | [8] |
| 8 | 25 | ~53 days | [8] |
Note: This data is for chloroacetamide. The stability of derivatives can be influenced by other functional groups present in the molecule.
Experimental Protocols
Protocol 1: Synthesis of Chloroacetamide from Ethyl Chloroacetate and Aqueous Ammonia
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Ethyl chloroacetate (1.75 moles)
-
Chilled aqueous ammonia (sp. gr. 0.9)
-
Ice-salt bath
-
2-L round-bottom flask with a mechanical stirrer
Procedure:
-
Place 215 g (1.75 moles) of ethyl chloroacetate into the 2-L round-bottom flask and surround it with an ice-salt bath to maintain a temperature of 0-5°C.[1]
-
Begin vigorous stirring and add 200 cc of chilled aqueous ammonia to the cold ester.
-
Continue stirring in the cold for approximately 15 minutes.
-
Add another 200 cc portion of aqueous ammonia and continue stirring for another 15 minutes.
-
Allow the mixture to stand for 30 minutes.
-
Filter the resulting precipitate with suction.
-
Wash the filtered product with two 25-cc portions of cold water to remove ammonium chloride.[1]
-
Air-dry the product. The expected yield is 128-138 g (78-84% of the theoretical amount) with a melting point of 118-119°C.[1]
-
For further purification, the crude product can be recrystallized from water.[1]
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. irjet.net [irjet.net]
- 5. researchgate.net [researchgate.net]
- 6. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. | Sigma-Aldrich [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Methionine Oxidation with Chloroacetamide in Proteomics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention and troubleshooting of methionine oxidation when using chloroacetamide (CAA) for cysteine alkylation in proteomics workflows.
Frequently Asked Questions (FAQs)
Q1: What is methionine oxidation and why is it a concern when using chloroacetamide?
Methionine is an amino acid that is highly susceptible to oxidation, where its sulfur-containing side chain is converted to methionine sulfoxide (+16 Da) or methionine sulfone (+32 Da). This modification can be problematic in proteomics as it introduces unwanted heterogeneity into the sample, potentially altering peptide properties and leading to inaccurate quantification. While chloroacetamide is often chosen to reduce off-target alkylation compared to iodoacetamide (IAA), it has been shown to significantly increase the incidence of methionine oxidation.[1][2]
Q2: How does chloroacetamide compare to iodoacetamide regarding methionine oxidation?
Studies have shown that the use of chloroacetamide can lead to a substantial increase in methionine oxidation. In one study, chloroacetamide increased methionine oxidation to a maximum of 40% of all methionine-containing peptides, compared to only 2-5% when using iodoacetamide.[1] This highlights a critical trade-off between reducing off-target alkylation and minimizing methionine oxidation.
Q3: Is chloroacetamide always the better choice to avoid off-target reactions?
While some studies suggest that chloroacetamide is superior to other alkylating agents in terms of the number of identified peptides and fewer undesirable off-site reactions, this is not universally agreed upon.[3] The significant increase in methionine oxidation with chloroacetamide is a major adverse effect that can compromise data quality.[1] Therefore, the choice of alkylating agent should be carefully considered based on the specific goals of the experiment.
Q4: What are the primary causes of methionine oxidation during sample preparation?
Several factors can contribute to methionine oxidation during your proteomics workflow:
-
Dissolved Oxygen: Buffers and solutions exposed to air contain dissolved oxygen, a primary culprit in oxidation.
-
Reagent Purity: Impurities in reagents can act as oxidizing agents.
-
Metal Ion Contamination: Trace metal ions, such as Fe²⁺ and Cu⁺, can catalyze the formation of reactive oxygen species (ROS).
-
Sample Handling: Prolonged exposure to air and light, as well as elevated temperatures, can accelerate oxidation.[4]
-
Extended Incubation Times: Longer reaction times for reduction and alkylation can increase the opportunity for oxidation to occur.
Q5: What are the general strategies to prevent methionine oxidation?
A multi-pronged approach is the most effective way to minimize methionine oxidation:
-
Use Freshly Prepared and Degassed Buffers: This reduces the amount of dissolved oxygen.
-
Work Under an Inert Atmosphere: Performing reactions in a glove box or under a gentle stream of nitrogen or argon can significantly reduce exposure to oxygen.
-
Include Metal Chelators: Adding EDTA to your buffers can sequester metal ions that catalyze oxidation.
-
Add Antioxidants: Including a compatible antioxidant, such as N-acetyl-L-methionine, can act as a scavenger for reactive oxygen species.
-
Optimize Reaction Conditions: Carefully controlling the pH, temperature, and incubation time of your alkylation step is crucial.
Troubleshooting Guide
If you are observing high levels of methionine oxidation in your mass spectrometry data when using chloroacetamide, follow this troubleshooting guide.
Diagram: Troubleshooting Workflow for Methionine Oxidation
Caption: A step-by-step workflow for troubleshooting methionine oxidation.
Data Presentation
Table 1: Comparison of Methionine Oxidation with Different Alkylating Agents
| Alkylating Agent | Typical Percentage of Methionine-Containing Peptides Oxidized | Key Considerations |
| Chloroacetamide (CAA) | Up to 40%[1] | Often chosen for reduced off-target alkylation, but significantly increases methionine oxidation.[1][2] |
| Iodoacetamide (IAA) | 2-5%[1] | The most common alkylating agent; lower incidence of methionine oxidation but can have more off-target reactions. |
Table 2: Efficacy of Prevention Strategies for Methionine Oxidation
| Strategy | Typical Condition/Concentration | Expected Reduction in Methionine Oxidation | Notes |
| Degassing Buffers | N₂ or Ar sparging for 15-30 min | 20 - 40% | A fundamental and highly recommended step. |
| Inert Atmosphere | Glove box or N₂/Ar blanket | 30 - 60% | Especially important for oxygen-sensitive reactions. |
| Metal Chelators | 0.1 - 1 mM EDTA | Variable | Helps to prevent the formation of highly reactive hydroxyl radicals. |
| Compatible Antioxidant | 1-10 mM N-acetyl-L-methionine | 50 - 90% | Acts as a sacrificial scavenger for reactive oxygen species. |
| Combined Approach | All of the above | >95% | A multi-faceted strategy is the most effective for minimizing oxidation. |
Experimental Protocols
Protocol 1: Optimized Alkylation with Chloroacetamide to Minimize Methionine Oxidation
This protocol incorporates several best practices to reduce the risk of methionine oxidation when using chloroacetamide.
Materials:
-
Protein sample
-
Denaturation buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.0)
-
Reducing agent (e.g., 10 mM DTT or TCEP)
-
Alkylation buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA and 5 mM N-acetyl-L-methionine. Note: This buffer should be freshly prepared and degassed by sparging with nitrogen or argon for at least 20 minutes before use.
-
Chloroacetamide (CAA) stock solution (freshly prepared in degassed alkylation buffer)
-
Quenching solution (e.g., DTT)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Protein Solubilization and Denaturation: Solubilize the protein sample in the denaturation buffer.
-
Reduction: Add the reducing agent to the desired final concentration (e.g., 10 mM DTT). Incubate at an appropriate temperature and time for your protein (e.g., 56°C for 30 minutes).
-
Cooling: Cool the sample to room temperature.
-
Alkylation under Inert Atmosphere:
-
Place the reaction vessel under a gentle stream of nitrogen or argon, or perform this step in a glove box.
-
Add the freshly prepared CAA stock solution to the desired final concentration (typically a molar excess over the reducing agent).
-
Incubate at room temperature in the dark for 30-60 minutes. The optimal time should be determined empirically to ensure complete cysteine alkylation while minimizing oxidation.
-
-
Quenching: Stop the alkylation reaction by adding a quenching solution (e.g., DTT) to consume excess CAA.
-
Downstream Processing: Proceed with your standard proteomics workflow (e.g., buffer exchange, digestion, and mass spectrometry analysis).
Diagram: Optimized Experimental Workflow
Caption: An optimized workflow for protein alkylation using chloroacetamide.
References
- 1. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Choice for N-Biphenyl-2-yl-2-chloro-acetamide Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize solvent selection for the synthesis of N-Biphenyl-2-yl-2-chloro-acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The synthesis is a nucleophilic acyl substitution, specifically an N-acylation reaction. It involves reacting 2-aminobiphenyl with a chloroacetylating agent, most commonly chloroacetyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]
Reaction Scheme: 2-aminobiphenyl + Chloroacetyl chloride → this compound + HCl
Q2: Why is solvent choice critical for this reaction?
A2: The solvent is a critical parameter that can significantly influence the reaction's success. Its role includes:
-
Solubilizing Reactants: Ensuring that 2-aminobiphenyl and the base are dissolved to allow the reaction to proceed efficiently.
-
Stabilizing Intermediates: The polarity of the solvent can stabilize charged transition states, potentially accelerating the reaction rate.[3][4]
-
Influencing Nucleophilicity: Solvents can interact with the amine nucleophile. Protic solvents, for example, can form hydrogen bonds with the amine, reducing its nucleophilicity and slowing the reaction.[3][5]
-
Controlling Side Reactions: An appropriate solvent can minimize unwanted side reactions, such as the hydrolysis of chloroacetyl chloride.[6]
-
Facilitating Product Isolation: The choice of solvent can affect the ease of product purification, whether by crystallization or removal under reduced pressure.
Q3: What are the most common types of solvents used for this N-acylation?
A3: Based on standard N-acylation procedures, the following solvent classes are commonly employed:
-
Polar Aprotic Solvents: Dichloromethane (DCM), chloroform, acetonitrile, and N,N-Dimethylformamide (DMF) are often effective.[3][7][8] They successfully dissolve the reactants and stabilize polar intermediates without hindering the amine's nucleophilicity.
-
Non-Polar Aromatic Solvents: Benzene and toluene can be used, particularly if the reactants show good solubility.[9]
-
Ethers: Tetrahydrofuran (THF) is another viable option.
-
Aqueous Mixtures: In some cases, aqueous systems or solvent mixtures (e.g., THF/water) have been found to give excellent yields in N-acylation reactions.[10]
Q4: How does solvent polarity generally affect the reaction rate and yield?
A4: The effect of solvent polarity is not always linear and depends on the specific reaction mechanism.[11][12]
-
Polar Aprotic Solvents often accelerate N-acylation reactions by stabilizing the charged, tetrahedral intermediate formed during the nucleophilic attack.[3]
-
Polar Protic Solvents (e.g., water, ethanol) can decrease the reaction rate by solvating the amine starting material through hydrogen bonding, which lowers its energy and reduces its nucleophilic character.[4][5]
-
Non-Polar Solvents may result in slower reaction rates if the transition state is more polar than the reactants, as the solvent cannot effectively stabilize it. However, they can be a good choice if reactants are sufficiently soluble and side reactions in polar media are a concern.
Q5: What are potential side reactions, and how can solvent choice help mitigate them?
A5: The primary side reaction of concern is the hydrolysis of the highly reactive chloroacetyl chloride by any residual water. This consumes the acylating agent and reduces the overall yield. Choosing a dry, anhydrous, aprotic solvent and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to prevent this.[6]
Q6: Are there any "green" or more environmentally friendly solvent alternatives?
A6: Yes, there is a significant push towards greener chemistry. For N-acylation, several alternatives to traditional hazardous solvents are being explored:
-
Solvent-Free Conditions: Some N-acylation reactions can be performed neat (without any solvent), often with ultrasound irradiation, which simplifies workup and reduces waste.[13][14]
-
Water: While potentially reducing amine nucleophilicity, water has been successfully used as a solvent for certain N-acylations, offering a non-toxic, non-flammable, and inexpensive medium.[10]
-
Bio-based Solvents: Alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are being investigated as greener substitutes for chlorinated hydrocarbons and polar aprotic solvents.[3]
Troubleshooting Guide
| Issue | Potential Cause (Solvent-Related) | Suggested Solution |
| Low or No Yield | 1. Poor solubility of reactants: 2-aminobiphenyl or the base is not fully dissolved. 2. Solvent deactivation: A polar protic solvent (e.g., alcohol) is solvating the amine, reducing its nucleophilicity.[4] 3. Inappropriate polarity: The solvent does not adequately stabilize the reaction's transition state. | 1. Select a solvent with better solubilizing properties, such as DCM, acetonitrile, or THF. 2. Switch to a polar aprotic solvent. Ensure the solvent is anhydrous.[6] 3. Screen a range of solvents with varying polarities (see Data Presentation table below). |
| Formation of Multiple Byproducts | 1. Hydrolysis of chloroacetyl chloride: The solvent contains water, leading to the formation of chloroacetic acid.[6] 2. Reaction with solvent: The solvent itself is not inert and reacts with the starting materials or intermediates. | 1. Use a high-purity, anhydrous grade solvent. Perform the reaction under an inert atmosphere. 2. Choose a known inert solvent like DCM, chloroform, toluene, or acetonitrile.[2][8] |
| Difficult Product Isolation / Purification | 1. High product solubility: The product is highly soluble in the reaction solvent, making precipitation or crystallization difficult. 2. High boiling point of solvent: The solvent (e.g., DMF, DMSO) is difficult to remove completely after the reaction. 3. Product is an oil: The product fails to crystallize from the reaction mixture.[15] | 1. Select a solvent in which the product has lower solubility, especially at cooler temperatures, to facilitate isolation by filtration. 2. Use a more volatile solvent like DCM or ethyl acetate for easier removal. 3. After workup and solvent evaporation, attempt recrystallization from a different solvent system (e.g., ethanol/water, hexane/ethyl acetate).[6] |
Data Presentation: Solvent Effects on N-Acylation
The following table provides an illustrative summary of how different solvents can impact a typical N-acylation reaction. Yields are hypothetical and intended for comparative purposes based on general chemical principles.
| Solvent | Type | Dielectric Constant (Polarity) | Expected Yield | Key Observations & Potential Issues |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Good to Excellent | Excellent solubility for many organic compounds. Volatile and easy to remove. Must be anhydrous.[7][8] |
| Acetonitrile | Polar Aprotic | 37.5 | Good to Excellent | Good solvent for a wide range of polarities. Higher boiling point than DCM. Must be anhydrous.[2][16] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate to Good | Good general-purpose solvent. Risk of peroxide formation; should be used from a fresh, stabilized source. |
| Toluene | Non-Polar | 2.4 | Moderate | May require higher temperatures to achieve good reaction rates. Useful if reactants are sensitive to polar solvents.[9] |
| Ethanol | Polar Protic | 24.5 | Poor to Moderate | Can solvate and deactivate the amine nucleophile via hydrogen bonding, leading to lower yields.[3][4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Good to Excellent | Excellent solvating power but has a high boiling point, making it difficult to remove. Can be challenging for purification. |
| Water | Polar Protic | 80.1 | Variable | "Green" option, but significant risk of hydrolyzing the acyl chloride. May work in specific buffered or biphasic systems.[10][17] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is adapted from a standard procedure for the chloroacetylation of an aromatic amine.[8]
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminobiphenyl (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq.) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.[8]
Protocol 2: Parallel Solvent Screening Experiment
-
Preparation: In a series of identical, dry reaction vials, add 2-aminobiphenyl (1.0 eq.) and a magnetic stir bar to each.
-
Solvent Addition: To each vial, add a different anhydrous solvent from the screening list (e.g., DCM, acetonitrile, THF, toluene).
-
Base Addition: Add triethylamine (1.2 eq.) to each vial and stir until all solids are dissolved.
-
Cooling & Reagent Addition: Place the vials in a cooling block at 0 °C. Add chloroacetyl chloride (1.1 eq.) to each vial.
-
Reaction: Seal the vials and allow them to stir at room temperature for a set period (e.g., 3 hours).
-
Analysis: At the end of the period, take a small aliquot from each reaction mixture, quench it, and analyze by TLC or LC-MS to determine the relative conversion and purity. This allows for a direct comparison of the solvent's impact on the reaction outcome.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. prepchem.com [prepchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin [article.sapub.org]
- 13. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 14. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation – Oriental Journal of Chemistry [orientjchem.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
Managing temperature control in exothermic chloroacetylation reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals performing exothermic chloroacetylation reactions. Below are troubleshooting guides and frequently asked questions to help manage temperature control, ensure safety, and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in chloroacetylation reactions?
A1: Chloroacetylation reactions, particularly the N-chloroacetylation of amines with chloroacetyl chloride, are highly exothermic. The heat released can rapidly increase the reaction rate, leading to a positive feedback loop.[1] Without proper control, this can cause a "runaway reaction," a dangerous situation where the temperature and pressure increase uncontrollably, potentially leading to equipment failure or explosion.[2][3] Furthermore, elevated temperatures can reduce product selectivity and lead to the formation of unwanted side products.[4]
Q2: What are the most common cooling methods for laboratory-scale exothermic reactions?
A2: For laboratory settings, several effective cooling methods are available. The choice depends on the scale and the target temperature. Common equipment includes:
-
Ice Baths: Simple and effective for maintaining temperatures around 0°C. An ice-salt mixture can achieve lower temperatures.[4]
-
Circulators/Cryostats: These circulate a cooling fluid through a jacketed reaction vessel, allowing for precise temperature control over a wide range, including sub-zero temperatures.[5]
-
Jacketed Vessels: These reactors have a secondary outer jacket through which a cooling medium is circulated to dissipate heat from the inner chamber.[5][6]
Q3: How can I effectively monitor the progress of my chloroacetylation reaction?
A3: Monitoring the reaction is crucial to determine completion and prevent prolonged reaction times at elevated temperatures. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A rapid and simple method to qualitatively track the consumption of starting materials and the formation of the product.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction's progress and the purity of the product. It is highly effective for separating the product from starting materials and impurities.[7][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the final product and characterizing any volatile impurities.[10]
Q4: What are the initial signs of a potential runaway reaction?
A4: Early detection is key to preventing a runaway reaction. Key warning signs include:
-
A sudden, unexpected, and accelerating rise in temperature that the cooling system cannot control.
-
A rapid increase in pressure within the reaction vessel.
-
Noticeable gas evolution or a change in the color of the reaction mixture.
-
The sound of venting from safety devices.[11]
Q5: What immediate steps should be taken if a temperature excursion occurs?
A5: If you observe signs of a runaway reaction, prioritize safety and take immediate action:
-
Stop Reagent Addition: Immediately cease the addition of the chloroacetyl chloride or other reactants.[4]
-
Maximize Cooling: Increase the efficiency of the cooling system. For an ice bath, add more ice/salt or dry ice. For a circulator, lower the setpoint.[4]
-
Ensure Vigorous Stirring: Proper agitation improves heat transfer from the reaction mixture to the vessel walls and cooling medium.[4]
-
Prepare for Quenching: If the temperature continues to rise, be prepared to quench the reaction by adding a large volume of a suitable cold, inert solvent or a pre-determined quenching agent.[4]
-
Alert Personnel and Evacuate if Necessary: Inform others in the lab of the situation. If the reaction cannot be brought under control, evacuate the area.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Uncontrolled Temperature Increase (Exotherm) | 1. The rate of addition of chloroacetyl chloride is too fast. 2. The cooling system is inefficient or inadequate for the scale of the reaction. 3. Stirring is inefficient, leading to localized hot spots. | 1. Immediate Action: Stop the addition of the reagent immediately. Increase the cooling efficiency and ensure vigorous stirring.[4] 2. Preventative Action: For future experiments, slow down the addition rate. Use a more efficient cooling bath (e.g., cryostat). Ensure the stirring mechanism is adequate for the vessel size.[4] |
| Low Product Yield | 1. Moisture Contamination: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis.[8][12] 2. Incomplete Reaction: The reaction was stopped prematurely. 3. Sub-optimal Stoichiometry: An incorrect molar ratio of reactants was used. 4. Product Loss During Workup: The product may be lost during extraction or purification steps.[8] | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] 2. Monitor the reaction using TLC or HPLC until the starting material is fully consumed.[7][8] 3. Use a slight excess (e.g., 1.05-1.2 equivalents) of the chloroacetylating agent.[4][7] 4. Optimize extraction and purification procedures to minimize transfers and ensure proper phase separation.[8] |
| Formation of Significant Side Products | 1. High Reaction Temperature: Elevated temperatures can decrease selectivity, favoring the formation of isomers or other byproducts.[4] 2. Incorrect Base: A base that is too strong or too weak can lead to unwanted side reactions.[8] | 1. Maintain a lower reaction temperature. For many chloroacetylation reactions, a range of -10°C to 0°C is ideal to improve selectivity.[4] 2. Use a non-nucleophilic base like triethylamine or pyridine to effectively neutralize the HCl byproduct without competing in the reaction.[8] |
| Reaction is Sluggish or Fails to Initiate | 1. Low Temperature: The activation energy is not being overcome. 2. Poor Solubility: The starting materials are not fully dissolved in the chosen solvent.[12] 3. Catalyst Deactivation: If using a catalyst, it may be poisoned or deactivated, often by moisture.[4] | 1. After the initial dropwise addition at low temperature is complete, allow the reaction to slowly warm to room temperature while monitoring the exotherm carefully.[8] 2. Choose a solvent in which all starting materials are readily soluble.[12] 3. Ensure the catalyst is handled under anhydrous conditions. |
Data Presentation
Table 1: Typical Temperature Control Parameters for Lab-Scale Chloroacetylation
| Parameter | Typical Value / Range | Notes |
| Initial Reaction Temperature | 0 °C | Achieved using an ice-water bath before adding the acylating agent.[7][8] |
| Reagent Addition Temperature | 0 °C to 5 °C | Chloroacetyl chloride should be added dropwise to maintain this temperature.[7][8] |
| Max Allowable Temperature | < 10 °C (during addition) | Exceeding this may indicate poor heat dissipation and risk of side reactions. |
| Post-Addition Temperature | 0 °C to Room Temperature | The reaction may be stirred at a low temperature or allowed to warm slowly.[7] |
| Cooling Medium | Ice-water, Ice-salt, Dry ice/acetone, Glycol | The choice depends on the required temperature. An ice-salt or dry ice/acetone bath is needed for temperatures below 0°C.[4] |
Table 2: Recommended Analytical Monitoring Conditions
| Technique | Stationary Phase | Mobile Phase (Typical) | Detection |
| TLC | Silica Gel 60 F-254 | A binary mixture such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol.[9][13] | UV lamp (254 nm), Iodine chamber, or specific stains. |
| HPLC | Reversed-phase C18 column | Gradient of Water (with 0.1% TFA or Formic Acid) and Acetonitrile (with 0.1% TFA or Formic Acid).[7][10] | UV-Vis Detector.[10] |
Experimental Protocols
Protocol 1: General Procedure for Temperature-Controlled N-Chloroacetylation
This protocol describes a general method for the N-chloroacetylation of an amine.
Materials:
-
Starting amine (1.0 eq)
-
Chloroacetyl chloride (1.05 - 1.2 eq)[7]
-
Non-nucleophilic base (e.g., Triethylamine) (1.1 eq)[8]
-
Round-bottom flask, dropping funnel, magnetic stirrer
-
Cooling bath (e.g., ice-water bath)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Ensure all glassware is oven-dried. Assemble the reaction apparatus under an inert atmosphere.
-
Dissolution: Dissolve the starting amine (1.0 eq) and triethylamine (1.1 eq) in the anhydrous solvent in the round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.[8]
-
Reagent Addition: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred amine solution over a period of 20-30 minutes. Use a dropping funnel to control the addition rate.[7][8]
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction throughout the addition. Ensure it does not rise significantly above the target temperature (e.g., 5°C). Adjust the addition rate as necessary.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0°C or let it warm to room temperature for 2-4 hours.[8]
-
Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting amine is no longer detected.[7]
-
Work-up: Once complete, quench the reaction by adding water or a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., DCM).[7][8]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.[7]
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Procedure:
-
Sample Preparation: Using a capillary tube, withdraw a tiny amount of the reaction mixture. Dilute this aliquot in a small vial with a suitable solvent (e.g., ethyl acetate).
-
Spotting: Spot the diluted sample onto the baseline of a TLC plate. It is good practice to also spot the starting material as a reference in a separate lane.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.
-
Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing.
-
Analysis: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Visualizations
References
- 1. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 2. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 3. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 4. benchchem.com [benchchem.com]
- 5. asynt.com [asynt.com]
- 6. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. [Process monitoring the synthesis of N-dichloroacetyloxazolidine by thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. benchchem.com [benchchem.com]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of N-Biphenyl-2-yl-2-chloro-acetamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of N-Biphenyl-2-yl-2-chloro-acetamide and a range of its structural analogs. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate further research and development in this chemical space. The chloroacetamide scaffold is a versatile starting point for the synthesis of compounds with diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.
Data Summary
The biological activities of N-phenyl-2-chloro-acetamide analogs are significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships.
Antimicrobial Activity
A study on N-(substituted phenyl)-2-chloroacetamides revealed their effectiveness against a panel of microbes.[1][2] All tested chloroacetamides showed efficacy against Gram-positive Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with moderate effectiveness against the yeast Candida albicans and less activity against the Gram-negative Escherichia coli.[1][2] The antimicrobial potential of these compounds is linked to their chemical structure, particularly the substituents on the phenyl ring.[1][2]
| Compound ID | Substituent on Phenyl Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| SP1 | H | 12.5 | 25 | 50 | 25 |
| SP2 | 4-methyl | 25 | 50 | 100 | 50 |
| SP3 | 4-methoxy | 50 | 100 | 100 | 100 |
| SP4 | 4-chloro | 6.25 | 12.5 | 25 | 12.5 |
| SP5 | 4-bromo | 6.25 | 12.5 | 25 | 12.5 |
| SP6 | 4-fluoro | 6.25 | 12.5 | 25 | 12.5 |
| SP7 | 4-iodo | 12.5 | 25 | 50 | 25 |
| SP8 | 4-acetyl | 25 | 50 | 100 | 50 |
| SP9 | 4-hydroxy | 50 | 100 | 100 | 100 |
| SP10 | 4-cyano | 25 | 50 | 100 | 50 |
| SP11 | 3-cyano | 12.5 | 25 | 50 | 25 |
| SP12 | 3-bromo | 6.25 | 12.5 | 25 | 12.5 |
Data extracted from a study on newly synthesized N-(substituted phenyl)-2-chloroacetamides.[1][2]
Another study highlighted that the presence of a chloro atom in the acetamide moiety appears to enhance antimicrobial activity. For instance, while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl)acetamide, inhibited 96.6% of the tested strains.
Cytotoxicity and Genotoxicity
Certain chloroacetamide herbicides and their metabolites have been shown to induce cytotoxicity and genotoxicity.[3][4] Studies on acetochlor (AC) and its metabolites, 2-ethyl-6-methyl-2-chloroacetanilide (CMEPA) and 6-ethyl-o-toluidine (MEA), demonstrated their ability to induce the generation of reactive oxygen species (ROS), leading to DNA damage, inhibition of cell viability, and apoptosis in HepG2 cells.[3][4]
| Compound | Cell Line | IC50 (µM) |
| N-Butyl-2-(2-chlorophenyl)acetamide | MCF7 | >100 |
| N-Butyl-2-(2-chlorophenyl)acetamide | MDA-MB-468 | >100 |
| N-Butyl-2-(2-chlorophenyl)acetamide | PC12 | >100 |
| N-Butyl-2-(2-methoxyphenyl)acetamide | MCF7 | 85.3 |
| N-Butyl-2-(2-methoxyphenyl)acetamide | MDA-MB-468 | 92.1 |
| N-Butyl-2-(2-methoxyphenyl)acetamide | PC12 | >100 |
| N-Butyl-2-(2-fluorophenyl)acetamide | MCF7 | >100 |
| N-Butyl-2-(2-fluorophenyl)acetamide | MDA-MB-468 | >100 |
| N-Butyl-2-(2-fluorophenyl)acetamide | PC12 | >100 |
Data from a study on the cytotoxic activity of synthetic phenylacetamide derivatives.
Experimental Protocols
Synthesis of N-(substituted phenyl)-2-chloroacetamides
A general method for the synthesis of N-substituted chloroacetamides involves the reaction of an appropriate aniline with chloroacetyl chloride.[5]
Materials:
-
Substituted aniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
Procedure:
-
Dissolve the substituted aniline in glacial acetic acid.
-
Add sodium acetate to the solution.
-
Slowly add chloroacetyl chloride to the reaction mixture.
-
Stir the reaction mixture for 2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.[1]
Materials:
-
Synthesized compounds
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth in 96-well plates.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
Materials:
-
Cancer cell lines (e.g., HepG2, MCF7)
-
Test compounds
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Visualizations
Synthesis and Evaluation Workflow
References
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
Chloroacetamide Derivatives: A Comparative Guide to Antimicrobial Efficacy
Chloroacetamide derivatives have emerged as a promising class of compounds in the search for new antimicrobial agents, demonstrating notable efficacy against a wide spectrum of bacterial and fungal pathogens. This guide provides a comparative analysis of their antimicrobial performance, supported by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of these derivatives for therapeutic applications.
Comparative Antimicrobial Activity
Recent research has highlighted the potent and broad-spectrum antimicrobial activity of various chloroacetamide derivatives. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data below summarizes the MIC values of several novel chloroacetamide derivatives against a panel of clinically relevant bacteria and fungi.
Antibacterial Activity
A study on a series of 22 novel chloroacetamide derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria. Notably, compound 13 exhibited the broadest spectrum of activity, with a particularly low MIC value against Bacillus cereus.
| Compound | Staphylococcus aureus (Gram-positive) | Bacillus cereus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Compound 13 | - | 10 mg/L[1][2] | - | - |
| Amoxicillin (Control) | - | - | - | - |
Note: Specific MIC values for Compound 13 against other bacteria were not detailed in the provided search results. Amoxicillin was used as a positive control in the study.[1]
Another study investigating N-(substituted phenyl)-2-chloroacetamides found that all tested compounds were effective against Gram-positive bacteria, particularly S. aureus and methicillin-resistant S. aureus (MRSA).[3][4] Derivatives with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, were among the most active due to their high lipophilicity, which facilitates passage through the bacterial cell membrane.[3][4]
Antifungal Activity
Chloroacetamide derivatives have also demonstrated significant promise as antifungal agents. One study evaluated 11 derivatives against various Candida species and dermatophytes. Compounds 2 , 3 , and 4 were identified as the most effective.
| Compound | Candida species | Dermatophytes |
| Compound 2 | 25–50 µg/mL[5] | 3.12–50 µg/mL[5] |
| Compound 3 | 25–50 µg/mL[5] | 3.12–50 µg/mL[5] |
| Compound 4 | 25–50 µg/mL[5] | 3.12–50 µg/mL[5] |
Furthermore, the chloroacetamide derivative 4-BFCA has shown potent activity against resistant Fusarium strains, with MIC values ranging from 12.5 to 50 μg/mL.[6] This highlights the potential of these compounds in addressing challenging fungal infections.
Experimental Protocols
The evaluation of the antimicrobial efficacy of chloroacetamide derivatives typically involves standardized methodologies to ensure reproducibility and comparability of results.
Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Microtiter Plates : A 96-well microtiter plate is used. Twofold serial dilutions of the chloroacetamide compounds are prepared in a suitable broth medium (e.g., Luria-Bertani for bacteria, Tryptic Soy Broth for some applications).[3]
-
Inoculum Preparation : The test microorganism is cultured, and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation : Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Incubation : The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Disc Diffusion Method
This method is used to assess the susceptibility of bacteria to the synthesized compounds.
-
Agar Plate Preparation : A suitable agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation : The surface of the agar is uniformly inoculated with the test bacterium.
-
Disc Application : Sterile paper discs impregnated with a known concentration of the chloroacetamide derivative are placed on the agar surface.
-
Incubation : The plates are incubated under suitable conditions.
-
Zone of Inhibition Measurement : The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Proposed Mechanisms of Action
Molecular docking studies and enzymatic assays have provided insights into the potential mechanisms by which chloroacetamide derivatives exert their antimicrobial effects.
Inhibition of Key Bacterial Enzymes
-
Penicillin-Binding Proteins (PBPs) : Molecular docking simulations suggest that chloroacetamide derivatives can bind to the active site of PBPs.[1][2] These enzymes are crucial for the synthesis of the bacterial cell wall. Their inhibition leads to a compromised cell wall and ultimately, bacterial cell death.
-
DNA Gyrase and Topoisomerase II : Some studies have proposed that chloroacetamide derivatives may target bacterial DNA gyrase and topoisomerase II.[7][8] These enzymes are essential for DNA replication and transcription. Their inhibition disrupts these critical cellular processes, leading to bacterial death.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives | European Journal of Chemistry [eurjchem.com]
A Comparative Guide to Cysteine Alkylation: N-Biphenyl-2-yl-2-chloro-acetamide vs. Iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
The specific and efficient alkylation of cysteine residues is a critical step in various proteomics and drug discovery workflows. It serves to prevent disulfide bond formation, introduce labels for quantification, and probe the reactivity of cysteine residues in protein structures. Iodoacetamide (IAA) has long been a staple reagent for this purpose due to its high reactivity. However, the quest for improved specificity and novel applications has led to the exploration of alternative alkylating agents. This guide provides a detailed comparison between the well-established iodoacetamide and the less-characterized N-Biphenyl-2-yl-2-chloro-acetamide, a compound with potential for specialized applications.
Given the limited direct experimental data on this compound, this guide will draw inferences from the known properties of chloroacetamide and the anticipated effects of its bulky biphenyl substituent.
At a Glance: Key Performance Metrics
The selection of an appropriate cysteine alkylating agent hinges on a balance of reactivity, specificity, and the demands of the downstream application. The following table summarizes the key performance indicators for iodoacetamide and the projected characteristics of this compound.
| Feature | Iodoacetamide (IAA) | This compound |
| Reactivity | High | Moderate (Predicted) |
| Specificity for Cysteine | Good, but with known off-target reactions[1][2]. | Potentially higher than IAA due to steric hindrance (Predicted). |
| Primary Reaction Mechanism | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution |
| Common Side Reactions | Alkylation of methionine, histidine, lysine, and N-termini, particularly at alkaline pH[1][2]. | Reduced off-target reactions due to steric bulk (Predicted). Potential for increased methionine oxidation as seen with chloroacetamide[2][3]. |
| Molecular Weight | 184.96 g/mol | 259.72 g/mol |
| Key Advantages | Well-established protocols, high reactivity leading to faster reaction times. | Potential for greater specificity and use in applications requiring a bulky modification (Predicted). |
| Key Disadvantages | Off-target modifications can complicate data analysis[1][2]. Light-sensitive. | Lower reactivity may require longer incubation times or higher concentrations (Predicted). Limited commercial availability and experimental data. |
Delving Deeper: Reactivity and Specificity
Both iodoacetamide and this compound are haloacetamide-based reagents that alkylate the thiol group of cysteine residues via an SN2 nucleophilic substitution reaction. This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.
Iodoacetamide: The Reactive Workhorse
Iodoacetamide is a highly reactive alkylating agent due to the excellent leaving group ability of iodine. This high reactivity allows for rapid and complete alkylation of accessible cysteine residues. However, this reactivity is also a double-edged sword, as it can lead to off-target modifications of other nucleophilic amino acid residues, including methionine, histidine, and lysine, as well as the N-terminus of proteins[1][2]. These side reactions can introduce ambiguity in mass spectrometry data and interfere with downstream analyses.
This compound: A Focus on Specificity?
This compound belongs to the chloroacetamide family of alkylating agents. Chloroacetamides are generally less reactive than their iodo-counterparts but offer improved specificity for cysteine residues[1]. The key distinguishing feature of this compound is the bulky N-biphenyl substituent. This steric bulk is predicted to further enhance specificity by sterically hindering the approach of the reagent to the side chains of other amino acids, which are often more sterically congested than the accessible thiol of a cysteine residue. However, this increased bulk may also decrease the overall reaction rate with cysteine, potentially requiring longer incubation times or higher concentrations to achieve complete alkylation.
A significant consideration for chloroacetamide-based reagents is the potential for inducing methionine oxidation[2][3]. While reducing off-target alkylation, the use of chloroacetamide has been shown to increase the levels of methionine oxidation compared to iodoacetamide. It is plausible that this compound would exhibit a similar tendency.
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible cysteine alkylation. Below are generalized protocols for in-solution alkylation using iodoacetamide and a projected protocol for this compound.
In-Solution Alkylation Protocol with Iodoacetamide
This protocol is a standard procedure for the reduction and alkylation of proteins in solution, for example, prior to enzymatic digestion for mass spectrometry analysis.
-
Protein Solubilization and Denaturation : Dissolve the protein sample in a denaturation buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5).
-
Reduction : Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate for 30-60 minutes at 37-56°C to reduce all disulfide bonds.
-
Alkylation : Cool the sample to room temperature. Add a freshly prepared solution of iodoacetamide to a final concentration of 20-50 mM (typically a 2-5 fold molar excess over the reducing agent). Incubate for 30-45 minutes in the dark at room temperature.
-
Quenching : Quench the reaction by adding DTT to a final concentration of 20 mM or L-cysteine to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.
-
Downstream Processing : The sample is now ready for buffer exchange, digestion, or other downstream applications.
Projected In-Solution Alkylation Protocol with this compound
This projected protocol is based on standard chloroacetamide protocols, with adjustments to account for the potential lower reactivity of the bulkier reagent. Optimization will be necessary for specific applications.
-
Protein Solubilization and Denaturation : Follow the same procedure as for iodoacetamide.
-
Reduction : Follow the same procedure as for iodoacetamide.
-
Alkylation : Cool the sample to room temperature. Add a freshly prepared solution of this compound to a final concentration of 40-100 mM. Due to the predicted lower reactivity, a higher concentration and longer incubation time may be required. Incubate for 60-90 minutes in the dark at room temperature.
-
Quenching : Quench the reaction using DTT or L-cysteine as described for iodoacetamide.
-
Downstream Processing : The sample is now ready for subsequent steps.
Visualizing the Workflow and Chemistry
Diagrams created using Graphviz (DOT language) are provided below to illustrate the chemical structures, the alkylation reaction, and a typical experimental workflow.
Caption: Chemical Structures of Iodoacetamide and this compound.
Caption: General SN2 mechanism for cysteine alkylation by haloacetamides.
References
- 1. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
Comparative Antifungal Properties of Biphenyl Acetamides: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal properties of biphenyl acetamides, a class of compounds showing promise in the development of new antifungal agents. The information presented is collated from various scientific studies to offer an objective overview of their performance, supported by available experimental data.
Data Presentation: Antifungal Activity of Biphenyl Derivatives
The following table summarizes the in vitro antifungal activity of various biphenyl acetamides and related derivatives against a range of fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. For comparison, data for the commonly used antifungal drug Fluconazole is included where available.
| Compound | Fungal Strain | MIC (µg/mL) | Reference Compound | Fungal Strain | MIC (µg/mL) |
| Biphenyl Imidazole Derivatives | Fluconazole | Candida albicans | 0.25 - 1 | ||
| Compound 12f | Candida albicans | 0.0625 - 1 | Cryptococcus neoformans | 2 - 8 | |
| Compound 12g | Candida albicans | 0.03125 - 0.5 | |||
| Compound 19a | Candida albicans | 0.125 - 2 | |||
| Compound 19b | Candida albicans | 0.125 - 1 | |||
| Compound 12f | Cryptococcus neoformans | 0.25 - 2 | |||
| Compound 12g | Cryptococcus neoformans | 0.125 - 1 | |||
| Compound 19a | Cryptococcus neoformans | 0.5 - 2 | |||
| Compound 19b | Cryptococcus neoformans | 0.25 - 1 | |||
| Biphenyl-2,6-diethanone Derivative | Fluconazole | Cryptococcus neoformans | Not specified in study | ||
| Compound 1e | Cryptococcus neoformans | 50 (MIC80) | |||
| 2-Chloro-N-phenylacetamide | Fluconazole | Candida albicans | Resistant Strains | ||
| Candida albicans | 128 - 256 | Candida parapsilosis | Resistant Strains | ||
| Candida parapsilosis | 128 - 256 | ||||
| N-Butylphthalide | Fluconazole | Candida albicans | >512 (Resistant) | ||
| Candida albicans | 128 | 0.5 - 1 (Susceptible) | |||
| NBP + Fluconazole (Resistant Strain) | Candida albicans | 32 (NBP) + 0.25 - 1 (FLC) | |||
| Arylsulfonamide Derivatives | Fluconazole | Candida glabrata | Not specified in study | ||
| Compound 3 | Candida glabrata | 125 - 1000 | Candida albicans | Not specified in study | |
| Compound 13·HCl | Candida glabrata | 250 | |||
| Candida albicans | 500 - 1000 |
Note: The data presented is a compilation from multiple sources and experimental conditions may vary between studies. Direct comparison should be made with caution.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of antifungal properties of biphenyl acetamides.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The protocol is generally based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
a. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain a fresh culture.
-
A suspension of fungal conidia or yeast cells is prepared in sterile saline.
-
The suspension is adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.
b. Preparation of Antifungal Dilutions:
-
A stock solution of the biphenyl acetamide derivative is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using a liquid growth medium such as RPMI 1640.
c. Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the prepared fungal suspension.
-
Control wells are included: a growth control (fungus in medium without the compound) and a sterility control (medium only).
-
The microtiter plate is incubated at 35°C for 24-72 hours, depending on the fungal species.
d. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Disc Diffusion Method for Antifungal Susceptibility Testing
This method provides a qualitative assessment of the antifungal activity of a compound.
a. Inoculum Preparation:
-
A standardized inoculum of the test fungus is prepared as described for the broth microdilution method.
b. Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the inoculum suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue dye.
c. Application of Discs:
-
Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the biphenyl acetamide derivative.
-
The discs are placed onto the surface of the inoculated agar plate.
d. Incubation:
-
The plates are incubated at a suitable temperature (e.g., 30-35°C) for 24-48 hours.
e. Interpretation of Results:
-
The antifungal activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited) in millimeters.
Mandatory Visualization
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates the general workflow for evaluating the antifungal properties of biphenyl acetamides.
Caption: Workflow for antifungal susceptibility testing of biphenyl acetamides.
Potential Mechanism of Action of Biphenyl Derivatives
While the exact signaling pathways for biphenyl acetamides are not yet fully elucidated, studies on structurally related biphenyl imidazole derivatives suggest a potential mechanism of action involving the inhibition of fungal cytochrome P450 enzymes, specifically CYP51 (lanosterol 14α-demethylase).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Caption: Postulated mechanism of action for some biphenyl derivatives.
References
In Vivo Validation of Biphenyl Acetamide Derivatives as Potent Anti-Convulsant Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-convulsant effects of novel biphenyl acetamide derivatives against established anti-epileptic drugs (AEDs). The data presented is compiled from various preclinical in vivo studies, offering a clear perspective on the efficacy and neurotoxicity of these promising compounds. Detailed experimental protocols for the key validation assays are also included to aid in the replication and extension of these findings.
Comparative Efficacy and Neurotoxicity
The anti-convulsant potential of biphenyl acetamide derivatives has been rigorously evaluated in standardized rodent models of epilepsy. The primary screening assays include the maximal electroshock (MES) test, which is indicative of a compound's ability to prevent the spread of seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for generalized absence seizures.[1][2] Neurotoxicity is commonly assessed using the rotarod test, which measures motor impairment.[2]
The following tables summarize the quantitative data from these studies, comparing the median effective dose (ED50) and the median toxic dose (TD50) of various biphenyl acetamide derivatives with standard AEDs. The Protective Index (PI = TD50/ED50) is also calculated to represent the therapeutic window of each compound.[3]
Table 1: Anti-convulsant Activity of Biphenyl Acetamide Derivatives in the MES Test
| Compound | Animal Model | Administration Route | ED50 (mg/kg) | Reference |
| Biphenyl Acetamide Derivatives | ||||
| Compound 20 | Mouse | i.p. | >100, <300 | [2] |
| Compound 30 | Mouse | i.p. | 45.6 | [4][5] |
| DSP-0565 | Mouse/Rat | - | Strong Activity | [6][7] |
| Standard Anti-Epileptic Drugs | ||||
| Phenytoin | Mouse | i.p. | - | [2] |
| Valproic Acid | Mouse | i.p. | - | [2][8] |
Table 2: Neurotoxicity of Biphenyl Acetamide Derivatives in the Rotarod Test
| Compound | Animal Model | Administration Route | TD50 (mg/kg) | Reference |
| Biphenyl Acetamide Derivatives | ||||
| Compound 20 | Mouse | i.p. | >300 | [2] |
| Compound 30 | Mouse | i.p. | 162.4 | [4][5] |
| Standard Anti-Epileptic Drugs | ||||
| Phenytoin | Mouse | i.p. | - | |
| Valproic Acid | Mouse | i.p. | - |
Table 3: Anti-convulsant Activity of Biphenyl Acetamide Derivatives in the 6-Hz Seizure Model
| Compound | Animal Model | Administration Route | ED50 (mg/kg) | Reference |
| Biphenyl Acetamide Derivatives | ||||
| Compound 30 | Mouse | i.p. | 39.5 (32 mA) | [4][5] |
| DSP-0565 | Mouse/Rat | - | Active | [6][7] |
| Standard Anti-Epileptic Drugs | ||||
| Levetiracetam | Mouse | i.p. | Inactive in MES/scPTZ, Active in 6-Hz | [2] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
1. Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[2]
-
Animals: Male albino mice (18-25 g) or male Sprague-Dawley rats are used.[2]
-
Drug Administration: The test compounds are administered intraperitoneally (i.p.) as a suspension in 0.5% methylcellulose in water.[2] A range of doses (e.g., 30, 100, 300 mg/kg) are typically used.[2]
-
Procedure:
-
At a predetermined time after drug administration (e.g., 0.5 and 4 hours), a maximal electrical stimulus is applied via corneal or ear electrodes.[2]
-
The stimulus parameters are typically 50 mA for mice and 150 mA for rats, delivered for 0.2 seconds.
-
The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
-
Evaluation: The ED50, the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.[9]
2. Subcutaneous Pentylenetetrazole (scPTZ) Test
This test uses a chemical convulsant to induce myoclonic seizures and is considered a model for generalized absence seizures.[2]
-
Animals: Male albino mice (18-25 g) are commonly used.[2]
-
Drug Administration: The test compounds are administered i.p. as described for the MES test.
-
Procedure:
-
At the time of peak effect after drug administration, a subcutaneous injection of pentylenetetrazole (PTZ) at a dose of 85 mg/kg is given. This dose is known to induce clonic seizures in at least 97% of untreated animals.
-
The animals are observed for 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds.
-
-
Evaluation: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
3. Rotarod Test for Neurotoxicity (NT)
This test assesses motor coordination and is used to determine the neurotoxic effects of the compounds.[2]
-
Animals: Male albino mice (18-25 g) are used.[2]
-
Apparatus: A rotating rod with a diameter of 3 cm, rotating at a constant speed (e.g., 6 rpm).
-
Procedure:
-
Prior to drug administration, the animals are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes).
-
At various time points after drug administration, the animals are placed on the rotarod.
-
Neurotoxicity is defined as the inability of the animal to remain on the rod for the predetermined time.
-
-
Evaluation: The TD50, the dose that causes neurotoxicity in 50% of the animals, is calculated.
Visualizations: Workflows and Mechanisms
To better illustrate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for in vivo anti-convulsant drug discovery.
Caption: Proposed mechanism involving voltage-gated sodium channels.
The potent anti-convulsant activity and favorable safety profiles of several biphenyl acetamide derivatives, such as compound 30 and DSP-0565, highlight their potential as lead candidates for the development of new anti-epileptic therapies.[4][5][6][7] The mechanism of action for some of these compounds appears to involve the modulation of voltage-gated sodium channels, a target for many existing AEDs.[1][3][10] Specifically, they have been shown to enhance the slow inactivation of these channels, thereby reducing neuronal hyperexcitability.[1][3][10] Further investigation into the structure-activity relationships and pharmacokinetic properties of this class of compounds is warranted to optimize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides: potent anticonvulsants that affect frequency (use) dependence and slow inactivation of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a Sodium Valproate-like broad spectrum anti-epileptic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peak Effect (TPE), Effective dose (ED50), Toxic Dose (TD50) [panache.ninds.nih.gov]
- 10. Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Cross-reactivity and Off-Target Effects of N-Biphenyl-2-yl-2-chloro-acetamide
For Immediate Release
In the intricate world of drug discovery, the specificity of a chemical probe or drug candidate is paramount. An ideal inhibitor would interact solely with its intended target, thereby eliciting a clean biological response and minimizing adverse effects. However, the reality is often more complex, with many small molecules exhibiting cross-reactivity with unintended proteins, leading to off-target effects that can confound experimental results and pose safety risks in a therapeutic context. This guide provides a comparative analysis of the potential cross-reactivity and off-target effects of the novel compound N-Biphenyl-2-yl-2-chloro-acetamide, placing it in the context of other inhibitor classes and outlining experimental strategies for its comprehensive characterization.
While specific biological data for this compound is not yet publicly available, its structure, featuring a biphenyl scaffold and a reactive chloroacetamide "warhead," allows for a predictive analysis of its likely behavior. The chloroacetamide group is a well-established electrophile that can form a covalent bond with nucleophilic amino acid residues, most notably cysteine, on its protein targets. This covalent mechanism can lead to high potency and prolonged inhibition. The biphenyl moiety, a common feature in many biologically active compounds, can contribute to binding affinity but may also mediate interactions with a variety of unrelated proteins.
This guide will compare the hypothetical profile of this compound with two representative compounds: a well-characterized chloroacetamide-containing covalent inhibitor, and a biphenyl-containing non-covalent drug, Diflunisal, to illustrate the potential contributions of each structural component to the overall selectivity profile.
Comparative Analysis of Inhibitor Selectivity
To contextualize the potential behavior of this compound, we present a hypothetical comparison with a representative chloroacetamide-based covalent kinase inhibitor for which kinome-wide selectivity data is available, and the biphenyl-containing drug, Diflunisal, which has known off-target interactions.
| Compound | Class | Primary Target(s) | Known/Hypothesized Off-Targets | Mechanism of Off-Target Interaction |
| This compound | Covalent (Chloroacetamide) | Hypothetical: Cysteine-containing kinase | Other cysteine-containing proteins (kinases, phosphatases, etc.), proteins with binding pockets accommodating a biphenyl group. | Covalent modification of cysteine residues; non-covalent binding mediated by the biphenyl scaffold. |
| Representative Chloroacetamide Inhibitor (e.g., targeting MurA) | Covalent (Chloroacetamide) | MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) | Other enzymes with reactive cysteines in a suitable binding pocket. | Covalent modification of the active site cysteine.[1] |
| Diflunisal | Non-covalent (Biphenyl derivative) | Cyclooxygenase (COX-1 and COX-2) | CBP/p300 acetyltransferase, Transthyretin (TTR).[2][3][4] | Competitive binding in the active site (e.g., competing with acetyl-CoA for CBP/p300).[2][3] |
Experimental Protocols for Assessing Cross-reactivity and Off-Target Effects
A thorough understanding of a compound's selectivity requires a multi-pronged experimental approach. Below are detailed methodologies for key experiments to characterize the on- and off-target activities of novel inhibitors like this compound.
Kinome-wide Selectivity Profiling
Objective: To assess the inhibitory activity of a compound against a broad panel of kinases.
Methodology: Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling is a powerful chemoproteomic technique to assess the on- and off-target engagement of covalent inhibitors in a native biological system.[5][6][7]
-
Cell Culture and Lysis: Human cancer cell lines (e.g., K562, HeLa) are cultured to ~80% confluency. Cells are harvested, washed with PBS, and lysed in a suitable buffer (e.g., Tris-HCl with protease inhibitors). The protein concentration of the lysate is determined using a BCA assay.
-
Competitive Inhibition: The proteome lysate is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period (e.g., 30 minutes) at room temperature. A vehicle control (e.g., DMSO) is run in parallel.
-
Probe Labeling: A broad-spectrum cysteine-reactive probe with a reporter tag (e.g., a clickable alkyne or a fluorescent dye) is added to the lysates and incubated to label the active sites of cysteine-containing proteins that were not blocked by the test compound.
-
Sample Preparation for Mass Spectrometry (for alkyne probes):
-
Click Chemistry: A biotin-azide tag is "clicked" onto the alkyne-labeled proteins.
-
Enrichment: Biotinylated proteins are enriched using streptavidin beads.
-
On-bead Digestion: The enriched proteins are digested into peptides using trypsin.
-
-
LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe.
-
Data Analysis: The abundance of each identified protein in the compound-treated samples is compared to the vehicle control. A decrease in the signal for a particular protein in the presence of the test compound indicates that the compound has engaged with that protein.
Cellular Target Engagement Verification
Objective: To confirm that the compound engages its intended target in a cellular context and to determine its cellular potency.
Methodology: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a technique to monitor the thermal stability of a protein in response to ligand binding in intact cells or cell lysates.[5][6][7][8]
-
Cell Treatment: Intact cells are treated with the test compound at various concentrations or a vehicle control for a specific duration.
-
Heat Challenge: The treated cells are heated to a range of temperatures. Ligand-bound proteins are stabilized and will denature and aggregate at a higher temperature compared to unbound proteins.
-
Cell Lysis and Fractionation: After the heat challenge, cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or ELISA.
-
Data Analysis:
-
Melt Curve: Plotting the percentage of soluble target protein against temperature generates a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.
-
Isothermal Dose-Response (ITDR): By applying a single, fixed temperature challenge across a range of compound concentrations, a dose-response curve can be generated to determine the cellular EC50 of target engagement.
-
Validation of Off-Target Effects
Objective: To determine if the observed cellular phenotype is a result of on-target or off-target activity.
Methodology: CRISPR/Cas9-mediated Gene Knockout
Creating a cell line that lacks the intended target protein is a definitive way to distinguish on-target from off-target effects.[2][9][10]
-
Guide RNA Design and Cloning: Guide RNAs (gRNAs) specific to the gene encoding the target protein are designed and cloned into a Cas9-expressing vector.
-
Transfection and Clonal Selection: The CRISPR/Cas9 plasmids are introduced into the desired cell line. Single-cell clones are isolated and expanded.
-
Knockout Validation: The absence of the target protein in the selected clones is confirmed by Western blotting and sequencing of the targeted genomic locus.
-
Phenotypic Assay: The knockout cell line and the parental (wild-type) cell line are treated with the test compound. If the compound's effect (e.g., inhibition of proliferation, induction of apoptosis) is still observed in the knockout cells, it is likely due to an off-target mechanism.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and potential biological implications of off-target effects, the following diagrams are provided.
References
- 1. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]
- 9. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of N-Aryl Chloroacetamide Derivatives Compared to Standard Antifungal Agents: A Comparative Guide
Disclaimer: Direct experimental data on the antifungal efficacy of N-Biphenyl-2-yl-2-chloro-acetamide was not available in the reviewed literature. This guide presents a comparative analysis of a closely related structural analog, 2-chloro-N-phenylacetamide , against common fungal pathogens. The findings on this analog provide valuable insights into the potential antifungal properties of the broader N-aryl chloroacetamide class.
Executive Summary
This guide provides a comparative overview of the in vitro efficacy of 2-chloro-N-phenylacetamide, a representative of N-aryl chloroacetamide derivatives, against standard antifungal agents. The analysis is based on a comprehensive review of published experimental data, focusing on Minimum Inhibitory Concentration (MIC) as a key performance indicator. The data suggests that 2-chloro-N-phenylacetamide exhibits significant antifungal activity against various species of Candida and Aspergillus. While generally requiring higher concentrations than standard agents like Amphotericin B and Voriconazole, it demonstrates potential, particularly against resistant strains. The proposed mechanisms of action for 2-chloro-N-phenylacetamide include disruption of the fungal cell membrane via ergosterol binding and inhibition of DNA synthesis.
Data Presentation: In Vitro Antifungal Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of 2-chloro-N-phenylacetamide and standard antifungal agents against various fungal species. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Comparative Efficacy against Candida Species
| Fungal Species | 2-chloro-N-phenylacetamide MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 128 - 256[1] | 16 - 512[2][3] | 1 - >2 |
| Candida parapsilosis | 128 - 256[1] | 16 - 512[2][3] | Not extensively reported |
| Candida tropicalis | 16 - 256[2][3] | 16 - 512[2][3] | Not extensively reported |
Table 2: Comparative Efficacy against Aspergillus Species
| Fungal Species | 2-chloro-N-phenylacetamide MIC (µg/mL) | Voriconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Aspergillus flavus | 16 - 256[4][5][6][7] | 0.5 - 2[5] | 1 - 16[5] |
| Aspergillus niger | 32 - 256 | Not extensively reported | Not extensively reported |
Experimental Protocols
The following experimental protocols are based on the methodologies described in the cited literature for determining the antifungal susceptibility of the tested compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the MIC of an antifungal agent against yeast and filamentous fungi, as established by the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation:
- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida and Potato Dextrose Agar for Aspergillus) at 35°C for 24-48 hours (for yeast) or 7 days (for filamentous fungi).
- A suspension of fungal cells or conidia is prepared in sterile saline (0.85% NaCl).
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL for yeast. For filamentous fungi, the conidial suspension is further diluted to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.
2. Preparation of Antifungal Agent Dilutions:
- Stock solutions of 2-chloro-N-phenylacetamide and standard antifungal agents are prepared in dimethyl sulfoxide (DMSO).
- Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared fungal suspension.
- The plates are incubated at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.
4. MIC Determination:
- The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth in the control well (containing no antifungal agent).
Mandatory Visualization
Proposed Mechanism of Action of 2-chloro-N-phenylacetamide
Caption: Proposed antifungal mechanism of 2-chloro-N-phenylacetamide.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. mdpi.com [mdpi.com]
- 2. A Case for Two-Component Signaling Systems As Antifungal Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-chloro-N,N-diphenylacetamide Derivatives as COX Enzyme Inhibitors
In the landscape of analgesic drug development, the quest for potent and selective cyclooxygenase (COX) enzyme inhibitors remains a significant focus. Recent research has illuminated the potential of 2-chloro-N,N-diphenylacetamide derivatives as promising candidates. This guide provides a comprehensive comparison of their analgesic activity, supported by in-vivo experimental data and in-silico docking studies, to offer valuable insights for researchers, scientists, and drug development professionals.
Comparative Analgesic Activity
In-vivo studies utilizing the hot plate method in rats have demonstrated the analgesic potential of novel 2-chloro-N,N-diphenylacetamide derivatives (AKM-1, AKM-2, and AKM-3) in comparison to the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium. The results, summarized below, indicate that compound AKM-2 exhibits a significant analgesic effect, comparable to that of the standard drug.[1]
| Compound | Dose (mg/kg) | Mean Reaction Time (seconds ± SEM) |
| Control | - | 3.45 ± 0.21 |
| Diclofenac Sodium | 10 | 7.35 ± 0.31 |
| AKM-1 | 200 | 5.29 ± 0.25 |
| AKM-2 | 200 | 7.32 ± 0.29 |
| AKM-3 | 200 | 7.30 ± 0.28 |
| Data presented as the mean reaction time in seconds ± Standard Error of the Mean (SEM). *p<0.01 compared to the control group.[1] |
Mechanism of Action: Insights from Molecular Docking
To elucidate the mechanism underlying the observed analgesic activity, molecular docking studies were performed on the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] The docking studies suggest that the analgesic effect of these 2-chloro-N,N-diphenylacetamide derivatives is likely mediated through the inhibition of the cyclooxygenase pathway.[1]
The compound AKM-2, which demonstrated the most significant analgesic response, is N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3methylbenzylidene)amino)phenyl)amino)acetamide.[2] The study highlights that this compound shows a promising binding affinity for both COX-1 and COX-2 enzymes.[1][2]
Experimental Protocols
In-Vivo Analgesic Activity: Hot Plate Method
The central analgesic activity of the synthesized compounds was evaluated using the hot plate test.[1]
-
Apparatus: A hot plate apparatus with a temperature-controlled surface and a plexiglass cylinder to confine the animal.
-
Animals: Wistar albino rats of either sex weighing between 150-200g were used.
-
Procedure:
-
Animals were acclimatized to the laboratory environment for at least one hour before the experiment.
-
The hot plate temperature was maintained at 55 ± 0.5°C.
-
The animals were divided into control, standard (diclofenac sodium), and test groups.
-
The baseline reaction time of each animal to the thermal stimulus (licking of paws or jumping) was recorded.
-
The respective compounds were administered, and the reaction time was measured again at 60, 120, and 180 minutes post-administration.
-
-
Data Analysis: The percentage increase in reaction time was calculated to determine the analgesic activity. Statistical significance was determined using ANOVA followed by a post-hoc test.[1]
Molecular Docking Studies
The in-silico docking studies were performed to understand the binding interactions of the synthesized derivatives with COX-1 and COX-2 enzymes.[2]
-
Protein Preparation: The three-dimensional crystal structures of COX-1 (PDB ID: 2OYU) and COX-2 (PDB ID: 1PXX) were obtained from the Protein Data Bank.[2]
-
Ligand Preparation: The 2D structures of the 2-chloro-N,N-diphenylacetamide derivatives were drawn using ChemDraw/ChemSketch and converted to 3D structures. Their geometry was optimized to the lowest energy state.[2]
-
Docking Software: While the specific software is not mentioned in the primary study, common tools for such studies include AutoDock, Glide, and GOLD.[2][3] The docking protocol involves preparing the protein by removing water molecules and adding hydrogen atoms, defining the binding site, and then docking the prepared ligands into the active site of the enzymes.
-
Analysis: The results were analyzed based on the binding energies and the interactions of the ligands with the amino acid residues in the active site of the COX enzymes.[2]
Visualizing the Mechanism and Workflow
To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Proposed mechanism of action of 2-chloro-N,N-diphenylacetamide derivatives.
Caption: General workflow for in-vivo analgesic activity screening.
Conclusion and Future Directions
The presented findings underscore the potential of 2-chloro-N,N-diphenylacetamide derivatives, particularly compound AKM-2, as novel analgesic agents.[1][2] Their efficacy, which is on par with the widely used NSAID diclofenac sodium, is likely attributable to the inhibition of COX enzymes.[1] This warrants further investigation into this class of compounds.
Future research should focus on determining the specific COX-1/COX-2 selectivity profile of these derivatives. Additionally, comprehensive pharmacokinetic and pharmacodynamic studies are essential next steps in evaluating their potential as clinical candidates for pain management. A broader comparative analysis against a wider range of analgesics would also be beneficial to establish a more complete efficacy and safety profile.
References
A Comparative Analysis of Chloroacetamide Herbicides: Ecotoxicity and Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ecotoxicity and pharmacokinetic profiles of four widely used chloroacetamide herbicides: alachlor, acetochlor, metolachlor, and butachlor. The information presented is compiled from peer-reviewed scientific literature and regulatory agency databases, offering a valuable resource for researchers in environmental science, toxicology, and drug development.
Ecotoxicity Profile
The ecotoxicity of these herbicides to non-target organisms is a significant environmental concern. The following tables summarize the acute toxicity of alachlor, acetochlor, metolachlor, and butachlor to various aquatic organisms, as indicated by the median lethal concentration (LC50) and median effective concentration (EC50). Lower values indicate higher toxicity.
Table 1: Acute Toxicity of Chloroacetamide Herbicides to Fish (96-hour LC50)
| Herbicide | Species | LC50 (mg/L) |
| Alachlor | Rainbow trout (Oncorhynchus mykiss) | 2.4[1] |
| Bluegill sunfish (Lepomis macrochirus) | 4.3[1] | |
| Catfish (Ictalurus punctatus) | 6.5[1] | |
| Carp (Cyprinus carpio) | 4.6[1] | |
| Acetochlor | Rainbow trout (Oncorhynchus mykiss) | 0.45[2] |
| Bluegill sunfish (Lepomis macrochirus) | 1.30[2] | |
| Metolachlor | Rainbow trout (Oncorhynchus mykiss) | 3[3] |
| Carp (Cyprinus carpio) | 5[3] | |
| Bluegill sunfish (Lepomis macrochirus) | 15.0[3] | |
| Butachlor | Carp (Cyprinus carpio) | 0.62 |
| Zebrafish (Danio rerio) | 0.41 |
Table 2: Acute Toxicity of Chloroacetamide Herbicides to Aquatic Invertebrates (48-hour EC50/LC50)
| Herbicide | Species | EC50/LC50 (mg/L) |
| Alachlor | Water flea (Daphnia magna) | 10 (LC50)[4] |
| Acetochlor | Water flea (Daphnia magna) | 16.00 (EC50)[2] |
| Metolachlor | Water flea (Daphnia magna) | 25 (LC50)[5] |
| Butachlor | Water flea (Daphnia magna) | 2.55 (EC50)[6] |
Table 3: Acute Toxicity of Chloroacetamide Herbicides to Algae (72-96 hour EC50)
| Herbicide | Species | EC50 (mg/L) |
| Alachlor | Green algae (Selenastrum capricornutum) | 0.0029 (96-hr)[4] |
| Acetochlor | Not specified | Highly toxic |
| Metolachlor | Green algae | 0.0055 - 0.116 (Acute) |
| Butachlor | Green algae (Scenedesmus obliquus) | 2.31 (96-hr) |
Experimental Protocols for Ecotoxicity Testing
The ecotoxicity data presented in this guide are primarily derived from studies following standardized test guidelines established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols ensure the reliability and comparability of the data.
Acute Toxicity Test for Fish (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[7][8][9][10]
-
Test Organism: Species such as Rainbow trout (Oncorhynchus mykiss), Bluegill sunfish (Lepomis macrochirus), or Zebrafish (Danio rerio) are commonly used.
-
Procedure: Fish are exposed to a range of concentrations of the herbicide in a static or semi-static system. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods like probit analysis.
Acute Immobilisation Test for Daphnia sp. (OECD 202)
This guideline is used to determine the concentration of a substance that immobilizes 50% of the daphnids (EC50) within a 48-hour period.[11][12][13][14][15]
-
Test Organism: Daphnia magna, a small freshwater crustacean, is the standard test species.
-
Procedure: Young daphnids (less than 24 hours old) are exposed to a series of herbicide concentrations. The number of immobilized daphnids is observed at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The EC50 value at 48 hours is calculated.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)
This test evaluates the effect of a substance on the growth of algae.[16][17][18][19][20]* Test Organism: Commonly used species include Selenastrum capricornutum (now Pseudokirchneriella subcapitata).
-
Procedure: Exponentially growing algal cultures are exposed to various concentrations of the herbicide for 72 to 96 hours. The growth of the algae is measured by cell counts or other biomass indicators.
-
Data Analysis: The concentration that causes a 50% reduction in growth (EC50) compared to a control group is determined.
Pharmacokinetic Profile in Mammals (Rat Model)
The pharmacokinetic profiles of chloroacetamide herbicides have been primarily studied in rats. These studies provide insights into their absorption, distribution, metabolism, and excretion (ADME) in mammals.
Table 4: Comparative Pharmacokinetic Parameters of Chloroacetamide Herbicides in Rats (Oral Administration)
| Parameter | Alachlor | Acetochlor | Metolachlor | Butachlor |
| Absorption | Rapidly absorbed | Rapidly absorbed | Rapidly absorbed | Rapidly absorbed |
| Distribution | Distributed to various tissues including blood, spleen, liver, and kidney [14] | Distributed to the liver | - | - |
| Metabolism | Extensive metabolism | Extensive metabolism | Extensive metabolism | Extensive metabolism |
| Excretion | Primarily via feces and urine [21] | Primarily via feces and urine | Primarily via feces and urine | Primarily via feces and urine |
| Oral LD50 (mg/kg) | 930 - 1350 [1] | 1426 - 2953 [2] | 1200 - 2780 [3] | ~2000 |
Note: Comprehensive quantitative pharmacokinetic data for direct comparison is limited in the public domain. The table reflects qualitative findings and acute toxicity data.
Experimental Protocols for Pharmacokinetic Studies
Pharmacokinetic studies in animal models are conducted following guidelines such as the OECD Test Guideline 417 (Toxicokinetics). [22][23][24][25]
Toxicokinetics (OECD 417)
This guideline outlines the procedures for evaluating the absorption, distribution, metabolism, and excretion of a test substance in an animal model, typically the rat. [22][23][24][25]* Administration: The herbicide is administered to the animals, commonly via oral gavage to mimic ingestion.
-
Sample Collection: Blood, urine, and feces are collected at various time points. Tissues may also be collected at the end of the study to assess distribution.
-
Analysis: The concentration of the parent compound and its metabolites in the collected samples is determined using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) are calculated.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of chloroacetamide herbicides is linked to their metabolic activation and subsequent interaction with cellular components. A key mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress.
Metabolic Activation and Oxidative Stress
Chloroacetamide herbicides undergo extensive metabolism in the liver, primarily through two main pathways: cytochrome P450 (P450) oxidation and glutathione S-transferase (GST) conjugation.
-
Cytochrome P450 Pathway: P450 enzymes can metabolize chloroacetamides, in some cases leading to the formation of reactive intermediates. [26][27][28][29][30]* Glutathione S-Transferase Pathway: GSTs play a crucial role in detoxifying these herbicides by catalyzing their conjugation with glutathione (GSH). [31][32][33]This process generally leads to the formation of less toxic, more water-soluble conjugates that can be readily excreted.
The induction of oxidative stress is a common toxicological endpoint for these herbicides. They can deplete cellular antioxidants like glutathione and inhibit antioxidant enzymes, leading to an accumulation of ROS. This can cause damage to lipids, proteins, and DNA, ultimately leading to cell death. [34]
Caption: Metabolic pathways and toxicity mechanism of chloroacetamide herbicides.
Conclusion
This comparative guide highlights the varying ecotoxicity and pharmacokinetic profiles of alachlor, acetochlor, metolachlor, and butachlor. While they share a common mode of action and general metabolic pathways, there are notable differences in their toxicity to non-target organisms. Acetochlor and alachlor generally exhibit higher toxicity to aquatic life compared to metolachlor. The pharmacokinetic data, although not comprehensively quantitative in the public literature, indicates rapid absorption and extensive metabolism for all four compounds. The primary mechanism of toxicity involves metabolic activation and the induction of oxidative stress. This information is critical for conducting environmental risk assessments and for understanding the potential biological impacts of these widely used herbicides. Further research is needed to provide more detailed, directly comparable quantitative data on the pharmacokinetic parameters of these compounds.
References
- 1. EXTOXNET PIP - ALACHLOR [extoxnet.orst.edu]
- 2. EXTOXNET PIP - ACETOCHLOR [extoxnet.orst.edu]
- 3. EXTOXNET PIP - METOLACHLOR [extoxnet.orst.edu]
- 4. Alachlor (Ref: CP 50144 ) [sitem.herts.ac.uk]
- 5. Acetochlor (Ref: CP 55097) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 12. shop.fera.co.uk [shop.fera.co.uk]
- 13. eurofins.com.au [eurofins.com.au]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. search.library.brandeis.edu [search.library.brandeis.edu]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 20. shop.fera.co.uk [shop.fera.co.uk]
- 21. ccme.ca [ccme.ca]
- 22. Toxicokinetics OECD 417 - Toxicology IND Services [toxicology-ind.com]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection [frontiersin.org]
- 31. experts.illinois.edu [experts.illinois.edu]
- 32. Phase II - Glutathione Conjugation | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 33. Herbicide metabolism by glutathione conjugation in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Alachlor Contaminant Drinking Water Well Water Groundwater Tap Water Testing [knowyourh2o.com]
Safety Operating Guide
Navigating the Disposal of N-Biphenyl-2-yl-2-chloro-acetamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of N-Biphenyl-2-yl-2-chloro-acetamide, a halogenated organic compound.
Hazard Profile and Safety Recommendations
Based on the data for analogous compounds, this compound should be handled as a hazardous substance. The chloroacetamide functional group is associated with acute toxicity if swallowed, skin sensitization, and suspected reproductive toxicity.[1][2][3]
| Hazard Classification (based on 2-Chloroacetamide) | GHS Pictograms | Precautionary Statements |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed. |
| Skin Sensitization (Category 1) | Warning | H317: May cause an allergic skin reaction. |
| Reproductive Toxicity (Category 2) | Warning | H361: Suspected of damaging fertility or the unborn child. |
| Hazardous to the Aquatic Environment, Acute (Category 3) | None | H402: Harmful to aquatic life. |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) inspected before use. | To prevent skin contact and potential sensitization.[1][3] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes or airborne particles.[4] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To prevent accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][4] | To avoid inhalation of dust or aerosols. |
Spill Containment and Cleanup Protocol
In the event of a spill, a swift and safe response is crucial to mitigate potential hazards.
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[4]
-
Don Appropriate PPE: Before attempting to clean the spill, put on all required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container, avoiding dust generation.[2][4] For liquid spills, use an inert absorbent material to contain the substance.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.
-
Waste Identification and Segregation:
-
This compound should be classified as a halogenated organic hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Collection and Storage:
-
Collect waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Final Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste.
-
References
Personal protective equipment for handling N-Biphenyl-2-yl-2-chloro-acetamide
Hazard Identification and Personal Protective Equipment (PPE)
N-Biphenyl-2-yl-2-chloro-acetamide is presumed to be hazardous based on its chemical structure. Chloroacetamides are often toxic and can be irritants. The biphenyl group may also present specific health risks. Therefore, a comprehensive approach to personal protection is essential.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation or damage. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Skin and Body Protection | A lab coat, worn fully buttoned. Consider a chemically resistant apron and sleeves for larger quantities. | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or if aerosols or dust are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. | Minimizes the inhalation of potentially harmful vapors, dust, or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit appropriate for solid chemical spills readily available.
2.2. Handling the Chemical:
-
Donning PPE: Before handling the compound, put on all required PPE in the correct order: lab coat, gloves, and eye protection.
-
Weighing: If weighing the solid, do so in the fume hood to contain any dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood.
2.3. Doffing PPE:
-
Gloves: Remove gloves first, turning them inside out as you remove them to trap any contamination.
-
Gown/Apron: Remove the lab coat or apron.
-
Eye Protection: Remove eye protection last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste in a designated, properly labeled container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.
-
Empty Containers: "Empty" containers that held the chemical should also be treated as hazardous waste.
Experimental Workflow and Safety Procedures
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
